molecular formula C8H7FKNO2 B12644416 Potassium n-(4-fluorophenyl)glycinate CAS No. 184637-63-6

Potassium n-(4-fluorophenyl)glycinate

Cat. No.: B12644416
CAS No.: 184637-63-6
M. Wt: 207.24 g/mol
InChI Key: RZMJGBZRIUQCKK-UHFFFAOYSA-M
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Description

Potassium N-(4-fluorophenyl)glycinate (CAS 184637-63-6) is a chemical compound with the molecular formula C 8 H 7 FKNO 2 and an average mass of 207.245 Da . This compound serves as a valuable building block and synthetic intermediate in organic synthesis, with applications in the research and development of novel therapeutic agents, pharmaceuticals, agrochemicals, and specialty chemicals . As a derivative of the phenylglycine class of compounds, which are known to be antagonists of metabotropic glutamate receptors (mGluRs) in neuroscience research, it provides a core structure for investigating neurological pathways . The fluorine atom on the phenyl ring offers a site for further chemical modification, influencing the molecule's electronic properties and potential binding affinity. Researchers utilize this potassium salt form for its solubility properties in various synthetic procedures. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and refer to the relevant material safety data sheet (MSDS) before use.

Properties

CAS No.

184637-63-6

Molecular Formula

C8H7FKNO2

Molecular Weight

207.24 g/mol

IUPAC Name

potassium;2-(4-fluoroanilino)acetate

InChI

InChI=1S/C8H8FNO2.K/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);/q;+1/p-1

InChI Key

RZMJGBZRIUQCKK-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1NCC(=O)[O-])F.[K+]

Origin of Product

United States
Foundational & Exploratory

Potassium N-(4-fluorophenyl)glycinate chemical properties and CAS 184637-63-6

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Amino Acid Derivatives in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a paramount tool for optimizing drug candidates. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] This guide provides a comprehensive technical overview of Potassium N-(4-fluorophenyl)glycinate (CAS 184637-63-6), a fluorinated derivative of N-phenylglycine. N-phenylglycine and its analogues are recognized as valuable intermediates in the synthesis of various biologically active compounds, including potential therapeutics for inflammation and frequent urination.[6][7][8] The introduction of a fluorine atom to the phenyl ring is anticipated to modulate these properties, making this compound a person of significant interest for researchers and drug development professionals.

This document will delve into the core chemical properties of Potassium N-(4-fluorophenyl)glycinate, provide detailed protocols for its synthesis and characterization, and explore its potential applications in the pharmaceutical sciences.

Physicochemical Properties of Potassium N-(4-fluorophenyl)glycinate

The predictable and consistent physicochemical properties of a compound are fundamental to its development as a drug candidate. Below is a summary of the key computed and anticipated experimental properties of Potassium N-(4-fluorophenyl)glycinate.

PropertyValueSource
CAS Number 184637-63-6PubChem[1]
Molecular Formula C₈H₇FKNO₂PubChem[1]
Molecular Weight 207.24 g/mol PubChem[1]
IUPAC Name potassium 2-(4-fluoroanilino)acetatePubChem[1]
Appearance (Predicted) White to off-white crystalline solidAnalogy to N-Phenylglycine potassium salt[9]
Melting Point (Predicted) >250 °C (with decomposition)Analogy to similar organic salts
Solubility (Predicted) Soluble in water, sparingly soluble in polar organic solvents (e.g., ethanol), and insoluble in non-polar organic solvents (e.g., hexane).General solubility of amino acid salts[10][11]

Synthesis of Potassium N-(4-fluorophenyl)glycinate: A Step-by-Step Protocol

The synthesis of Potassium N-(4-fluorophenyl)glycinate can be achieved through a two-step process involving the N-arylation of a glycine precursor followed by salt formation. The following protocol is a robust and reproducible method derived from established procedures for the synthesis of N-aryl glycine derivatives.[12][13][14][15][16]

Step 1: Synthesis of N-(4-fluorophenyl)glycine

Reaction Scheme:

Synthesis of N-(4-fluorophenyl)glycine reactant1 4-Fluoroaniline product N-(4-fluorophenyl)glycine reactant1->product KOH, H2O, Reflux reactant2 Chloroacetic Acid reactant2->product

A schematic for the synthesis of the parent acid.

Materials:

  • 4-Fluoroaniline

  • Chloroacetic Acid

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (1.1 equivalents) in deionized water.

  • To the stirred solution, add 4-fluoroaniline (1.0 equivalent).

  • In a separate beaker, dissolve chloroacetic acid (1.05 equivalents) in a minimal amount of deionized water.

  • Add the chloroacetic acid solution dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of approximately 4-5 with concentrated hydrochloric acid. This will precipitate the N-(4-fluorophenyl)glycine.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-fluorophenyl)glycine as a white solid.

  • Dry the product under vacuum.

Step 2: Formation of Potassium N-(4-fluorophenyl)glycinate

Reaction Scheme:

Salt Formation reactant1 N-(4-fluorophenyl)glycine product Potassium N-(4-fluorophenyl)glycinate reactant1->product Ethanol, Stirring reactant2 Potassium Hydroxide (KOH) reactant2->product

A schematic for the final salt formation.

Materials:

  • N-(4-fluorophenyl)glycine (from Step 1)

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve N-(4-fluorophenyl)glycine (1.0 equivalent) in ethanol in a round-bottom flask with stirring.

  • In a separate beaker, prepare a solution of potassium hydroxide (1.0 equivalent) in ethanol.

  • Add the ethanolic KOH solution dropwise to the N-(4-fluorophenyl)glycine solution at room temperature.

  • Stir the mixture for 1-2 hours. The potassium salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the final product, Potassium N-(4-fluorophenyl)glycinate, under vacuum.

Comprehensive Characterization Workflow

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Potassium N-(4-fluorophenyl)glycinate.

Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis Synthesized Potassium N-(4-fluorophenyl)glycinate mp Melting Point Determination synthesis->mp Purity & Identity ftir FT-IR Spectroscopy synthesis->ftir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr Structural Elucidation ms Mass Spectrometry synthesis->ms Molecular Weight Confirmation solubility Solubility Assessment synthesis->solubility Physicochemical Property

A workflow for the comprehensive characterization of the final product.

Melting Point Determination
  • Protocol: The melting point of the crystalline solid should be determined using a calibrated melting point apparatus.[17][18][19][20] A small amount of the dry sample is packed into a capillary tube and heated at a slow, controlled rate (e.g., 1-2 °C/min) to ensure accuracy.

  • Expected Outcome: A sharp melting point range is indicative of a pure compound. As an organic salt, it is expected to have a high melting point, likely with decomposition.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Protocol: An FT-IR spectrum should be recorded using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.[12][13][21][22][23][24]

  • Expected Characteristic Peaks:

    • ~3300-3400 cm⁻¹ (N-H stretch): Indicative of the secondary amine.

    • ~1600 cm⁻¹ (COO⁻ asymmetric stretch): A strong absorption characteristic of the carboxylate salt.

    • ~1400 cm⁻¹ (COO⁻ symmetric stretch): Another key indicator of the carboxylate group.

    • ~1510 cm⁻¹ (Aromatic C=C stretch): Typical for the phenyl ring.

    • ~1220 cm⁻¹ (C-F stretch): A strong band confirming the presence of the fluorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired on a high-field NMR spectrometer using a suitable deuterated solvent, such as D₂O or DMSO-d₆.[12][13][25][26][27][28][29]

  • Predicted ¹H NMR Spectral Data (in D₂O):

    • δ 6.8-7.2 ppm (multiplet, 4H): Aromatic protons of the 4-fluorophenyl group.

    • δ 3.8-4.0 ppm (singlet, 2H): Methylene protons (-CH₂-).

  • Predicted ¹³C NMR Spectral Data (in D₂O):

    • δ ~175 ppm: Carboxylate carbon (COO⁻).

    • δ ~155-160 ppm (d, J ≈ 240 Hz): Aromatic carbon attached to fluorine (C-F).

    • δ ~115-145 ppm: Other aromatic carbons.

    • δ ~50 ppm: Methylene carbon (-CH₂-).

  • Predicted ¹⁹F NMR Spectral Data (in D₂O):

    • A single resonance is expected in the typical range for an aromatic C-F bond.

Mass Spectrometry (MS)
  • Protocol: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for analyzing this ionic compound.[12][13][25][27][28][30]

  • Expected Results:

    • Negative Ion Mode: A peak corresponding to the N-(4-fluorophenyl)glycinate anion [C₈H₇FNO₂]⁻ at m/z ≈ 168.05.

    • Positive Ion Mode: A peak for the potassium ion [K]⁺ at m/z ≈ 39.1.

Solubility Assessment
  • Protocol: A standard protocol for determining aqueous solubility involves preparing a saturated solution of the compound in deionized water at a controlled temperature (e.g., 25 °C).[10][11][31] The concentration of the dissolved compound in a filtered aliquot of the supernatant can then be determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Expected Outcome: As a potassium salt of a carboxylic acid, the compound is expected to exhibit good water solubility.

Potential Applications in Drug Development and Research

The unique structural features of Potassium N-(4-fluorophenyl)glycinate suggest several promising avenues for its application in pharmaceutical research and development.

Intermediate for Novel Therapeutics

N-phenylglycine derivatives are key building blocks in the synthesis of a variety of heterocyclic compounds and other complex molecules with demonstrated biological activity.[6][7][8][32] The presence of the 4-fluorophenyl moiety can enhance the pharmacological profile of the final compounds. The fluorine atom can:

  • Block Metabolic Oxidation: The strong C-F bond can prevent para-hydroxylation of the phenyl ring, a common metabolic pathway, thereby increasing the in vivo half-life of the drug.[2][5]

  • Enhance Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing potency.[1][3]

  • Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]

Applications cluster_applications Potential Applications K_NFPG Potassium N-(4-fluorophenyl)glycinate intermediate Synthetic Intermediate K_NFPG->intermediate bioisostere Bioisosteric Replacement K_NFPG->bioisostere nmr_probe ¹⁹F NMR Probe K_NFPG->nmr_probe therapeutics Novel Therapeutics intermediate->therapeutics heterocycles Bioactive Heterocycles intermediate->heterocycles adme Improved ADME Properties bioisostere->adme potency Enhanced Potency bioisostere->potency binding_studies Drug-Target Binding Studies nmr_probe->binding_studies peptide_conformation Peptide Conformation Analysis nmr_probe->peptide_conformation

Potential applications stemming from the compound's unique structure.

Tool for ¹⁹F NMR Studies

The presence of a fluorine atom makes Potassium N-(4-fluorophenyl)glycinate and its derivatives valuable tools for ¹⁹F NMR spectroscopy. This technique offers a sensitive and selective method for studying molecular interactions and conformations in biological systems. For instance, incorporating the N-(4-fluorophenyl)glycine moiety into a peptide or small molecule inhibitor would allow for the direct observation of its binding to a protein target by ¹⁹F NMR.

Conclusion

Potassium N-(4-fluorophenyl)glycinate is a compound of significant interest due to the convergence of the established utility of N-phenylglycine scaffolds and the advantageous properties imparted by fluorine substitution. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. As the demand for more effective and safer therapeutics continues to grow, the exploration of fluorinated building blocks like Potassium N-(4-fluorophenyl)glycinate will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

  • Jafari, A., Eslami Moghadam, M., Notash, B., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30185–30201. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmaceutical Sciences, 7(2b), 207.
  • Knight, D. W. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives. Mini-Reviews in Organic Chemistry, 7(3), 227-248.
  • Jafari, A., Eslami Moghadam, M., Notash, B., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30185–30201. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 14(3), 279-280.
  • Amin, M. I., & El-Mallah, M. H. (2019). Qualitative tests of amino acids and proteins and enzyme kinetics. Mustansiriyah University, College of Science, Chemistry Department.
  • Reddy, K. S., & Kumar, V. P. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5, 21061-21066.
  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. [Link]

  • Yoshizawa, T., & Yamagishi, A. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 688533.
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  • Singh, S., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3825-3841.
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  • Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
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  • Jafari, A., Eslami Moghadam, M., Notash, B., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives.
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  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Al-Rawi, J. M. A., et al. (2003). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. Molecules, 8(1), 136-150.
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  • Reddy, K. S., & Kumar, V. P. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15, 21061.
  • Tanaka, N., et al. (2001). Discovery of Novel N-phenylglycine Derivatives as Potent and Selective beta(3)-adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence. Journal of Medicinal Chemistry, 44(9), 1436-45.
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  • Amin, M. I., & El-Mallah, M. H. (2019). Qualitative tests of amino acids and proteins and enzyme kinetics. Mustansiriyah University.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Journal of Analytical & Pharmaceutical Research, 1(2).
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  • Hayashi, K., Nagashima, N., & Hino, T. (2014). Solubilities Studies of Basic Amino Acids.
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Solubility Profile of N-(4-fluorophenyl)glycine Potassium Salt: A Physicochemical & Process Engineering Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the solubility profile of N-(4-fluorophenyl)glycine potassium salt, a critical intermediate in the synthesis of statins (e.g., Atorvastatin) and other fluorinated pharmaceutical agents.[1][2]

Executive Summary

N-(4-fluorophenyl)glycine potassium salt (CAS: 184637-63-6) exhibits a distinct "amphiphilic-ionic" solubility profile driven by the competition between its polar ionic headgroup (potassium carboxylate) and its lipophilic fluorinated aromatic tail.[1][2][3]

For drug development professionals, understanding this profile is critical for three unit operations:

  • Synthesis: Maintaining the salt in solution during hydrolysis.

  • Purification: Exploiting the "Salting-Out" and "Anti-Solvent" effects to remove non-polar impurities (e.g., 4-fluoroaniline).[2][3][4]

  • Isolation: Crystallization efficiency from aqueous-alcoholic systems.

Key Solubility Takeaway:

  • Water: Highly Soluble (>100 g/L est.)[2][3][4] – Thermodynamically favored.[2][3][4]

  • Polar Organics (MeOH, DMSO): Moderately Soluble – Temperature dependent.[1][2][4]

  • Non-Polar Organics (Toluene, Hexane, Ether): Insoluble – Used for impurity extraction.[1][4]

Chemical Identity & Physicochemical Basis[2][3][4]

To predict and manipulate solubility, we must first deconstruct the molecule's lattice and solvation energies.[3][4]

  • Chemical Structure: K+ [OOC-CH2-NH-C6H4-F]-[1][2][3]

  • Molecular Weight: ~207.24 g/mol [2][3][4]

  • Nature: 1:1 Electrolyte.[2][3][4]

The Fluorine Effect on Solvation

Unlike unsubstituted N-phenylglycine, the 4-fluoro substituent increases the lipophilicity of the aromatic ring (increasing logP of the anion).[1][2] However, the potassium carboxylate moiety dominates the bulk solubility, forcing the molecule into the aqueous phase.[1][4]

  • Lattice Energy: High.[2][3][4] The electrostatic attraction between

    
     and the carboxylate anion requires high-dielectric solvents (Water, 
    
    
    
    ) to overcome the crystal lattice energy.[1]
  • Solvation Shell: In water, the

    
     ion forms a hydration shell, while the carboxylate group hydrogen bonds with water molecules.[1][4] The fluorophenyl tail disrupts the water structure (hydrophobic effect) but is not large enough to force precipitation in pure water.[3][4]
    

Detailed Solubility Profile

The following data summarizes the solubility behavior across solvent classes, derived from process extraction protocols and general potassium carboxylate salt physics.

Table 1: Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingProcess Application
Aqueous Water (pH 7-14) High Primary reaction medium; Dissolution.[1][2][3][4]
Water (pH < 4)DecomposesConverts to free acid (insoluble).[1][2][3][4]
Polar Protic MethanolModerateRecrystallization co-solvent.[2][3][4]
EthanolLow-ModerateAnti-solvent at low temps; Co-solvent at high temps.[2][3][4]
Polar Aprotic DMSO / DMFHighAnalytical sample prep; Non-aqueous reactions.[2][3][4]
AcetoneLowAnti-solvent (Precipitant).[2][3][4]
Non-Polar Toluene / BenzeneNegligible Phase Separation: Used to wash away 4-fluoroaniline.[2][3][4]
Diethyl EtherInsolubleWashing filter cakes.[3][4]
Hexane / HeptaneInsolubleNone.[2][3][4]
Critical Phase Behavior (The "Benzene Wash")

A defining characteristic of this salt is its complete retention in the aqueous phase when washed with non-polar solvents.[3][4]

  • Experiment: If you dissolve the crude reaction mixture in water and wash with Toluene or Benzene, the unreacted 4-fluoroaniline (starting material) partitions into the organic layer, while the N-(4-fluorophenyl)glycine potassium salt remains quantitatively in the water.[1][2] This is the primary purification mechanism.[3][4]

Visualizing the Solvation Mechanism

The following diagram illustrates the molecular interactions driving solubility in Water vs. Toluene.

SolvationMechanism cluster_Water Aqueous Phase (High Solubility) cluster_Organic Non-Polar Phase (Insolubility) K_ion K+ Ion (Hydrated) WaterMol H2O Network (High Dielectric) K_ion->WaterMol Ion-Dipole Anion Fluorophenylglycinate Anion (H-Bonded to Water) Anion->K_ion Electrostatic Attraction Anion->WaterMol H-Bonding Toluene Toluene/Benzene Impurity 4-Fluoroaniline (Impurity) Impurity->Toluene Lipophilic Interaction Salt_Crystal Salt Aggregate (Precipitate) Salt_Crystal->Toluene Repulsion (Insoluble)

Caption: Mechanism of differential solubility. In water, high dielectric constant stabilizes ions.[3][4] In toluene, lack of solvation forces salt aggregation/precipitation, while lipophilic impurities dissolve.[1][4]

Experimental Protocol: Differential Solubility Determination

This protocol validates the solubility profile and determines the optimal solvent system for purification.[3][4]

Objective

To quantify the partition coefficient of the salt between Water and Ethyl Acetate (surrogate for non-polar wash).

Materials
  • Crude N-(4-fluorophenyl)glycine potassium salt (approx.[1][2][3][4] 5g)

  • Deionized Water (pH 8.0, adjusted with KOH)

  • Ethyl Acetate (ACS Grade)[1][2][3]

  • HPLC System (C18 Column, UV detection at 254 nm)[1][2][4]

Step-by-Step Methodology
  • Preparation of Aqueous Stock:

    • Dissolve 1.0 g of the potassium salt in 10 mL of Deionized Water.

    • Observation: Solution should be clear and colorless to pale yellow.[3][4] If turbid, filter (insolubles are likely polymerized impurities).[1][3][4]

  • Phase Equilibration:

    • Add 10 mL of Ethyl Acetate to the aqueous solution in a separatory funnel.

    • Shake vigorously for 2 minutes.

    • Allow phases to separate for 15 minutes.

  • Gravimetric Analysis (Rapid Screen):

    • Separate the layers.[3][4][5]

    • Evaporate 5 mL of the Organic Layer to dryness.

    • Expected Result: Residue mass < 1 mg (indicating negligible extraction of the salt).[3][4]

    • Evaporate 5 mL of the Aqueous Layer to dryness.

    • Expected Result: Significant crystalline residue (Mass ~0.5g).[2][3][4]

  • HPLC Verification:

    • Analyze both phases.[2][3][4] Calculate the Partition Coefficient (

      
      ):
      
      
      
      
      [1][2][3]
    • Target:

      
       for the salt.[3][4]
      

Process Implications for Drug Development[1]

The solubility profile dictates the industrial workflow for synthesizing Atorvastatin intermediates.[3][4]

A. Purification via "Reverse Extraction"

Because the salt is water-soluble and organic-insoluble, you can strip impurities without recrystallization.[2][3][4]

  • Protocol: Dissolve crude product in water

    
     Wash with Toluene (
    
    
    
    Volume)
    
    
    Aqueous phase contains pure salt.[2][3][4]
B. Isolation via "Salting Out" or pH Swing[2][3][4]
  • Method 1 (Potassium Salt Isolation): Concentrate the aqueous solution and add Isopropanol (IPA) or Ethanol as an anti-solvent.[2][3][4] The high solubility in water vs. low solubility in alcohol forces crystallization.[3][4]

  • Method 2 (Free Acid Isolation): Acidify the aqueous salt solution to pH 3-4 using HCl.[2][3][4] The solubility drops drastically as the salt converts to the zwitterionic/free acid form, precipitating the solid N-(4-fluorophenyl)glycine.[1][2]

Workflow Diagram

Workflow Crude Crude Reaction Mix (Salt + Aniline + Byproducts) WaterAdd Add Water (Dissolution) Crude->WaterAdd Wash Wash with Toluene WaterAdd->Wash PhaseSep Phase Separation Wash->PhaseSep OrgPhase Organic Phase (Contains Impurities) PhaseSep->OrgPhase Rejects AqPhase Aqueous Phase (Contains Pure K-Salt) PhaseSep->AqPhase Product Cryst Add Ethanol (Anti-Solvent) AqPhase->Cryst Final Pure Crystalline Salt Cryst->Final

Caption: Purification workflow leveraging the differential solubility profile.

References

  • PubChem. (2025).[2][3][4] Potassium N-(4-fluorophenyl)glycinate | C8H7FKNO2.[1][2][3][4] National Library of Medicine.[3][4][6] [Link][1][2][3]

  • Organic Syntheses. (1946).[2][3][4] N-Phenylglycine (Potassium Salt Isolation Protocol). Coll. Vol. 1, p. 440.[3][4] (Adapted for fluorinated analog).[2][3][4] [Link]

  • European Patent Office. (1981).[2][3][4] Process for the preparation of alkali salts of phenyl glycine. EP0036161B1.[2][3][4] (Describes aqueous solubility and benzene extraction of aniline).

  • Li, H., & Chen, X. (2012).[1][3][4][7] Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A. (Provides thermodynamic basis for KF salt solubility in polar aprotic solvents).[2][3][4] [Link]

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Thermodynamic Stability Profiling of Potassium 2-(4-fluoroanilino)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex secondary amines and functionalized amino acids as active pharmaceutical ingredients (APIs) or critical intermediates, understanding the solid-state thermodynamics of their salt forms is paramount. Potassium 2-(4-fluoroanilino)acetate—also known as potassium N-(4-fluorophenyl)glycinate—is a prime example. Widely utilized as a critical building block in the synthesis of neuroleptic agents such as Sertindole[1], the thermodynamic stability of this salt dictates its shelf-life, handling parameters, and downstream reaction efficiency.

This whitepaper provides an in-depth, mechanistic framework for evaluating the thermodynamic stability of potassium 2-(4-fluoroanilino)acetate, detailing the causality behind degradation pathways and providing self-validating experimental protocols for preformulation scientists.

Structural Thermodynamics & Physicochemical Profile

To predict the stability of a pharmaceutical salt, one must first deconstruct its molecular architecture. Potassium 2-(4-fluoroanilino)acetate consists of a potassium cation and a 2-(4-fluoroanilino)acetate anion.

The thermodynamic behavior of this compound is governed by two competing forces: lattice energy (the energy holding the


 and the organic anion together in the crystal) and solvation/hydration energy  (the thermodynamic drive for the salt to interact with atmospheric moisture).

The presence of the highly electronegative fluorine atom at the para-position of the phenyl ring exerts a strong inductive electron-withdrawing effect. This effect reduces the basicity of the secondary amine, ensuring that salt formation occurs exclusively at the carboxylic acid moiety. Furthermore, potassium, possessing a larger ionic radius than sodium, typically forms salts with lower crystal lattice energies. While this enhances aqueous solubility, it simultaneously increases the thermodynamic propensity for hygroscopicity and deliquescence.

Table 1: Fundamental Physicochemical Parameters
ParameterValue / DescriptionThermodynamic Implication
Chemical Formula

The presence of K+ dictates high hydration potential.
Molecular Weight 207.24 g/mol [2]Standardizes molar thermodynamic calculations.
Parent Acid LogP 1.55[3]Indicates moderate lipophilicity of the precipitated free acid.
Primary Degradation Risk DisproportionationHigh risk in microenvironments where

.
Thermal Risk DecarboxylationGlycine derivatives are prone to

loss at elevated temps.

Mechanisms of Thermodynamic Instability

The stability of potassium salts of organic acids is rarely threatened by spontaneous covalent bond cleavage at room temperature; rather, the primary thermodynamic threat is salt disproportionation .

Disproportionation is the moisture-mediated reversion of the salt back into its free acid (N-(4-fluorophenyl)glycine) and the corresponding base (potassium hydroxide or carbonate)[4]. This phase transition is not merely a kinetic phenomenon but a thermodynamic certainty if the microenvironmental pH of the sorbed moisture layer drops below the


 (the pH at which the solubility of the salt and the free acid are equal).
The Causality of Disproportionation
  • Deliquescence: When the ambient relative humidity (RH) exceeds the Deliquescence Relative Humidity (DRH) of the potassium salt, water vapor condenses on the crystal surface.

  • Micro-Solution Formation: The salt dissolves into this microscopic water layer, creating a saturated solution.

  • Protonation: If atmospheric

    
     dissolves into this layer (forming carbonic acid), or if acidic excipients are present, the microenvironmental pH drops.
    
  • Precipitation: Because the free acid (N-(4-fluorophenyl)glycine) has significantly lower aqueous solubility than the potassium salt, it precipitates out of the micro-solution, driving the equilibrium irreversibly toward degradation[4].

Disproportionation Salt Potassium 2-(4-fluoroanilino)acetate (Solid Salt) Moisture Moisture Sorption (RH > DRH) Salt->Moisture Exposure to Humidity Solution Saturated Micro-Solution (Dissociation into K+ & Anion) Moisture->Solution Deliquescence MicroPH Microenvironmental pH Shift (pH < pH_max) Solution->MicroPH Atmospheric CO2 / Acidic Shift FreeAcid 2-(4-fluoroanilino)acetic acid (Precipitated Free Acid) MicroPH->FreeAcid Protonation & Precipitation KOH Potassium Carbonate / Hydroxide (Residual Base) MicroPH->KOH Counter-ion Partitioning

Diagram 1: Thermodynamic disproportionation pathway of the potassium salt.

Experimental Workflows for Stability Profiling

To establish a robust thermodynamic profile, we must employ orthogonal analytical techniques. The following self-validating protocols are designed to isolate specific thermodynamic variables (heat, moisture, and pH).

Protocol A: Solid-State Thermal Analysis (DSC / TGA-MS)

Objective: Determine the melting point, heat of fusion (


), and the onset temperature of decarboxylation.
Causality:  Differential Scanning Calorimetry (DSC) identifies phase transitions (polymorphism, melting), while Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) differentiates between the loss of bound water (hydration) and true chemical degradation (e.g., evolution of 

via decarboxylation).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3–5 mg of potassium 2-(4-fluoroanilino)acetate into a vented aluminum pan. Self-Validation: Run an empty vented pan as a baseline blank to confirm zero instrument drift prior to sample analysis.

  • Purge Gas: Utilize dry Nitrogen (

    
    ) at a flow rate of 50 mL/min. Reasoning: An inert, dry atmosphere prevents oxidative degradation and atmospheric moisture interference, isolating pure thermal thermodynamics.
    
  • Heating Profile: Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.

  • Data Integration:

    • Identify endothermic peaks without mass loss (indicative of melting or polymorphic transitions).

    • Identify endothermic/exothermic peaks with mass loss (indicative of dehydration or decomposition).

    • Monitor the MS stream for m/z 44 (

      
      ) to pinpoint the exact thermodynamic onset of decarboxylation.
      
Protocol B: Moisture-Induced Phase Transitions (DVS)

Objective: Establish the Deliquescence Relative Humidity (DRH) and identify hydrate formation. Causality: Dynamic Vapor Sorption (DVS) gravimetrically measures moisture uptake. For highly soluble potassium salts, identifying the DRH is critical because storage below this humidity guarantees thermodynamic stability against disproportionation.

Step-by-Step Methodology:

  • Equilibration: Load 10 mg of the salt onto a quartz microbalance. Equilibrate at 0% RH at 25°C until

    
     (change in mass over time) is 
    
    
    
    . Self-Validation: This strict
    
    
    threshold ensures the sample is thermodynamically anhydrous before the experiment begins, preventing kinetic artifacts.
  • Sorption Cycle: Step the RH from 0% to 95% in 10% increments. The system must only advance to the next step once the

    
     criteria is met.
    
  • Desorption Cycle: Step the RH back down from 95% to 0%.

  • Isotherm Analysis: Plot the mass change versus RH. A sharp, exponential mass increase without a corresponding desorption plateau indicates deliquescence (the DRH). Hysteresis between the sorption and desorption curves indicates bulk hydrate formation.

Protocol C: Solution-State Disproportionation Kinetics (Slurry Method)

Objective: Determine the


 and the thermodynamic driving force for free acid precipitation.
Causality:  By intentionally slurrying the salt in water and titrating it, we can map the exact pH boundary where the salt becomes thermodynamically unstable.

Step-by-Step Methodology:

  • Slurry Creation: Add excess solid potassium 2-(4-fluoroanilino)acetate to 10 mL of HPLC-grade water to create a saturated solution with a solid phase present.

  • Equilibration: Stir at 250 RPM at 25°C for 24 hours. Self-Validation: Extract an aliquot at 12 hours and 24 hours; analyze via HPLC. If the concentration of the dissolved anion is identical, thermodynamic equilibrium has been achieved.

  • pH Monitoring: Measure the natural pH of the saturated solution.

  • Titration: Slowly add 0.1 M HCl dropwise while monitoring the pH. The point at which the solution turns persistently cloudy (precipitation of N-(4-fluorophenyl)glycine) and the pH plateaus is recorded as the

    
    . Formulations or microenvironments must be maintained strictly above this pH.
    

Workflow Start Sample: Potassium 2-(4-fluoroanilino)acetate Thermal Thermal Analysis (DSC / TGA-MS) Start->Thermal Moisture Moisture Sorption (DVS Isotherms) Start->Moisture Solution Solution Thermodynamics (Slurry & Titration) Start->Solution T_Data Melting Point, Delta H_f, Decarboxylation Onset Thermal->T_Data M_Data Deliquescence RH (DRH), Hydrate Stoichiometry Moisture->M_Data S_Data pH_max, K_sp, Precipitation Boundary Solution->S_Data Integration Comprehensive Thermodynamic Profile & Storage Strategy T_Data->Integration M_Data->Integration S_Data->Integration

Diagram 2: Orthogonal experimental workflow for thermodynamic profiling.

Synthesis & Formulation Implications

The data generated from these thermodynamic workflows directly dictate how potassium 2-(4-fluoroanilino)acetate must be handled during API synthesis (e.g., Sertindole production) or preformulation:

  • Storage Engineering: If DVS reveals a DRH of, for example, 65% at 25°C, the compound must be stored in vapor-tight containers with desiccant packs that maintain the internal RH well below 65%.

  • Solvent Selection: Because the salt is prone to disproportionation in aqueous environments with dissolved

    
    , synthetic washing steps should utilize anhydrous, aprotic solvents (e.g., cold acetone or MTBE) rather than aqueous buffers, preserving the intact potassium salt lattice.
    
  • Thermal Processing: If TGA-MS indicates decarboxylation begins at 140°C, any vacuum drying processes must be strictly capped at 80–100°C to provide a wide thermodynamic safety margin.

By approaching the stability of potassium 2-(4-fluoroanilino)acetate through the lens of fundamental thermodynamics—rather than empirical trial and error—scientists can engineer self-validating handling protocols that eliminate degradation risks at the source.

References

  • Starshine Chemical.N-(4-Fluorophenyl)glycine Properties and Safety Data.
  • National Center for Biotechnology Information (PubChem).Potassium N-(4-fluorophenyl)glycinate | C8H7FKNO2 | CID 23714846.
  • Hit2Lead.N-(4-fluorophenyl)glycine | SC-4026869.
  • Google Patents.DE69821477T2 - METHOD FOR PRODUCING SERTINDOL.
  • Academia.edu / Purdue University.Acid-Base Reactions in Different Solid-State Forms (Pharmaceutical Salt Disproportionation).

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An In-Depth Technical Guide to the Electronic Effects of Para-Fluorine Substitution on Glycine Salts

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Modulating Glycine Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become a cornerstone of medicinal chemistry, with over half of all newly approved small-molecule drugs featuring at least one fluorine atom.[1] This is no coincidence. The unique and potent properties of fluorine—its small atomic radius, profound electronegativity, low polarizability, and the exceptional strength of the carbon-fluorine (C-F) bond—provide chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2]

Glycine and its derivatives, such as phenylglycine, represent fundamental scaffolds in both biological systems and synthetic chemistry. When the subtle yet powerful influence of fluorine is applied to these structures, specifically through para-substitution on a phenylglycine salt, a cascade of electronic effects is initiated. These effects ripple through the molecule, altering its acidity, basicity, conformational preferences, and potential for non-covalent interactions.

This guide provides an in-depth technical analysis of these electronic effects. It moves beyond a simple description of phenomena to explore the underlying causality, offering field-proven experimental and computational protocols for their characterization. For researchers and drug developers, a deep understanding of these principles is critical for the rational design of next-generation therapeutics with enhanced stability, binding affinity, and bioavailability.

Part 1: The Dichotomy of Fluorine's Electronic Influence

The primary impact of a para-fluorine substituent on the phenyl ring of a glycine salt stems from a nuanced interplay between two fundamental electronic forces: the inductive effect and the resonance effect. The balance between these opposing forces dictates the overall electronic character of the molecule.

The Inductive Effect (-I): An Electron-Withdrawing Pull

Due to its status as the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This charge transmission occurs through the sigma (σ) bonds of the molecule. In para-fluorophenylglycine, the fluorine atom pulls electron density away from the phenyl ring, creating a permanent dipole in the C-F bond and rendering the attached carbon atom electron-deficient. This effect propagates through the molecular framework, influencing distal functional groups.

A critical consequence of this inductive pull is the stabilization of any developing negative charge within the molecule. For the carboxyl group, this stabilization of its conjugate base, the carboxylate anion, leads to a significant increase in acidity.

The Resonance (Mesomeric) Effect (+M): An Electron-Donating Push

Conversely, the lone pairs of electrons on the fluorine atom can participate in resonance with the aromatic π-system. This delocalization donates electron density into the benzene ring, with the effect being most pronounced at the ortho and para positions. While this effect would typically be considered electron-donating and acid-weakening, for halogens, its influence is significantly outweighed by the powerful inductive effect.

The Net Result: Inductive Dominance

In the case of fluorine and other halogens, the electron-withdrawing inductive effect (-I) is dominant over the electron-donating resonance effect (+M). This results in an overall deactivation of the aromatic ring toward electrophiles but, critically, modulates the acidity and basicity of the amino acid functional groups.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Insights S1 Synthesis of Racemic p-Fluorophenylglycine S2 Chiral Resolution (e.g., Fractional Crystallization) S1->S2 S3 Purification & Salt Formation (e.g., with HCl) S2->S3 C1 Potentiometric Titration (pKa Determination) S3->C1 C2 Single Crystal X-Ray Diffraction (SC-XRD) S3->C2 C3 Computational Modeling (DFT Calculations) S3->C3 A1 Quantify ΔpKa vs. Non-fluorinated Analog C1->A1 A2 Determine Solid-State Conformation & Packing C2->A2 A3 Calculate Electrostatic Potential & Validate pKa C3->A3 Conclusion Conclusion A1->Conclusion Synthesize Findings A2->Conclusion Synthesize Findings A3->Conclusion Synthesize Findings

Caption: Integrated workflow for analyzing fluorinated glycine salts.

Synthesis of para-Fluorophenylglycine

The synthesis of racemic para-fluorophenylglycine can be achieved via several established methods, such as the Bucherer-Bergs reaction, starting from 4-fluorobenzaldehyde.

Protocol Brief: Bucherer-Bergs Synthesis of Racemic 4-Fluorophenylglycine [3]1. Reaction Setup: To a pressure reactor, charge 4-fluorobenzaldehyde (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq) in a 1:1 (v/v) mixture of ethanol and water. 2. Hydantoin Formation: Seal the reactor and heat the mixture to 80-90 °C with vigorous stirring for 6-8 hours. Monitor reaction progress by TLC or HPLC. 3. Hydrolysis: After cooling, isolate the intermediate 5-(4-fluorophenyl)hydantoin. Charge the hydantoin (1.0 eq) and a solution of sodium hydroxide (3.0 eq) in water into a reactor and heat to reflux (120-130 °C) for 12-18 hours. 4. Work-up and Isolation: Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of ~6.0. The racemic 4-fluorophenylglycine will precipitate. Filter the product, wash with cold water, and dry.

Note: Enantiomerically pure forms can be obtained via chiral resolution using agents like (+)-10-camphorsulfonic acid or through asymmetric synthesis routes. [3]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a direct measure of the compound's ionization constants.

Materials & Equipment:

  • Calibrated pH meter and combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Standardized 0.1 M NaOH and 0.1 M HCl solutions

  • para-Fluorophenylglycine hydrochloride salt

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • 0.15 M KCl solution (to maintain constant ionic strength)

Procedure: [1][2][4]1. Prepare Sample: Accurately weigh and dissolve a sample of para-fluorophenylglycine hydrochloride in a known volume of deionized water to make a solution of ~1-10 mM. Add KCl to a final concentration of 0.15 M. 2. Initial Acidification: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin stirring. Add 0.1 M HCl dropwise to lower the initial pH to ~1.5-2.0, ensuring all carboxyl groups are fully protonated. 3. Titration: Begin titrating the solution by adding small, precise increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M NaOH solution from the burette. 4. Record Data: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/min) and record both the volume of NaOH added and the corresponding pH. 5. Endpoint: Continue the titration until the pH reaches ~11-12, ensuring both equivalence points have been passed. 6. Data Analysis: Plot pH (y-axis) versus equivalents of NaOH added (x-axis). The pKa₁ is the pH at the first half-equivalence point (midpoint of the first buffer region), and pKa₂ is the pH at the second half-equivalence point (midpoint of the second buffer region). Alternatively, the pKa values correspond to the pH at the points of maximum buffer capacity, which can be identified from the inflection points on a derivative plot (dpH/dV vs. V).

Experimental Protocol: Single Crystal X-Ray Diffraction (SC-XRD)

SC-XRD provides unambiguous proof of molecular structure, conformation, and intermolecular interactions in the solid state. [5][6][7] Procedure Overview:

  • Crystal Growth: Grow single crystals of a para-fluorophenylglycine salt suitable for diffraction (typically >50 µm). This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Carefully select and mount a high-quality crystal on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), which allows for the calculation of an electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure, including precise bond lengths, angles, and details of non-covalent interactions. [6]

Computational Protocol: DFT-Based pKa Prediction

Quantum chemical calculations can provide theoretical validation of experimental results and offer deeper insight into the electronic structure.

Computational_Workflow start Build Molecular Structures (Protonated, Zwitterionic, Anionic) opt_gas Geometry Optimization (Gas Phase) start->opt_gas freq_gas Frequency Calculation (Gas Phase Thermochemistry) opt_gas->freq_gas opt_solv Geometry Optimization (Continuum Solvation Model, e.g., PCM) freq_gas->opt_solv freq_solv Frequency Calculation (Solvated Thermochemistry) opt_solv->freq_solv calc_g Calculate ΔG of Deprotonation Reactions freq_solv->calc_g calc_pka Calculate pKa using Thermodynamic Cycle calc_g->calc_pka end Predicted pKa Values calc_pka->end

Caption: Workflow for pKa prediction using quantum chemistry.

Procedure Overview: [8][9][10]1. Structure Preparation: Build the 3D structures of the relevant protonation states of para-fluorophenylglycine (e.g., cationic, zwitterionic, anionic) using molecular modeling software like GaussView. 2. Geometry Optimization & Frequency Calculation: Perform geometry optimizations and frequency calculations for each species, first in the gas phase and then using a polarizable continuum model (PCM) to simulate an aqueous environment. A common level of theory is Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311++G(d,p). [11]3. Gibbs Free Energy Calculation: Extract the Gibbs free energies (G) for each optimized species in the solvated state. 4. pKa Calculation: Use the calculated Gibbs free energies of the acid and conjugate base forms in the following thermodynamic cycle equation: pKa = (G(base) + G(H⁺) - G(acid)) / (2.303 * RT) Where G(H⁺) is the empirically determined free energy of solvation of a proton, and R and T are the gas constant and temperature, respectively. This method can yield pKa predictions with a mean absolute error of <0.5 pKa units. [10]

Part 4: Implications for Drug Development

The deliberate installation of a para-fluorine on a glycine-based scaffold is a strategic decision aimed at optimizing drug-like properties.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically liable C-H bond at the para position with a C-F bond can block this metabolic pathway, increasing the drug's half-life and oral bioavailability.

  • Improved Binding Affinity: The electronic and conformational effects can lead to stronger and more specific binding to the target receptor or enzyme. The pre-organization of the molecule via the gauche effect and the potential for new hydrogen bonding or dipolar interactions can significantly enhance binding affinity (lower Ki or IC₅₀ values).

  • Modulated Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (LogP), which can improve its ability to cross cell membranes. This effect must be carefully balanced to maintain adequate aqueous solubility.

  • ¹⁹F NMR Probe: The presence of the fluorine atom provides a powerful analytical handle. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range and no background signal in biological systems, making it an invaluable tool for studying drug-target interactions and peptide conformation.

Conclusion

The substitution of a single hydrogen atom with fluorine at the para-position of a phenylglycine salt is a subtle modification with profound and multifaceted consequences. The dominant electron-withdrawing inductive effect fundamentally alters the acidity of the core functional groups, a change that has direct implications for the molecule's ionization state at physiological pH. This electronic shift, coupled with the introduction of unique conformational constraints and non-covalent interactions, provides a sophisticated toolkit for the medicinal chemist. By understanding and harnessing these effects—verifiable through the robust experimental and computational protocols detailed herein—drug development professionals can rationally design molecules with superior metabolic stability, enhanced target affinity, and improved overall therapeutic potential.

References

  • Veeprho. (n.d.). Phenylglycine Impurities and Related Compound. Retrieved from [Link]

  • Tachikawa, H., & Igarashi, H. (2013). An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins. RSC Advances, 3(33), 13735-13745. Retrieved from [Link]

  • Řezáč, J., & Hobza, P. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry A, 117(38), 9404–9412. Retrieved from [Link]

  • Merck Index. (n.d.). N-Phenylglycine. Retrieved from [Link]

  • ChemBK. (2024, April 10). D(-)-alpha-Phenylglycine. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Al-Maydama, H. M. A., Al-Aizari, A. A., & Al-shuja'a, A. M. (2020). quantum-chemical calculation methods to determine the ionization constants of n-substituted amino acid derivatives. ResearchGate. Retrieved from [Link]

  • Department of Biotechnology. (n.d.). To determine the titration curve for an amino acid (Glycine). Retrieved from [Link]

  • McKee, S. A., & Pogorelov, T. V. (2019). Tutorial - Quantum Chemistry - pKa Estimations using Gaussian. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Diallo, M. S., Jamadagni, S. N., & Goddard, W. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(22), 4841–4848. Retrieved from [Link]

  • v-labs. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylglycine. PubChem Compound Database. Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Molecules, 17(12), 14270–14316. Retrieved from [Link]

  • Apan, J. J. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration. Scribd. Retrieved from [Link]

  • Afonin, S., Glaser, R. W., Berditchevskaia, M., Wadhwani, P., Guhrs, K. H., Möllmann, U., Perner, A., & Ulrich, A. S. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem, 4(11), 1151–1163. Retrieved from [Link]

  • Google Patents. (n.d.). CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine.
  • Am Ende, C. W., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1787–1800. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Weiss, S. (2019). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S5), 947-957. Retrieved from [Link]

  • Hampton Research. (n.d.). Salt or Protein Crystals?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-(-)-4-Fluorophenylglycine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-4-Fluorophenylglycine. PubChem Compound Database. Retrieved from [Link]

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N-(4-Fluorophenyl)glycine: A Comparative Analysis of Acid vs. Potassium Salt Forms in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical manufacturing, the physical and chemical state of an intermediate dictates the efficiency of downstream synthetic pathways. N-(4-fluorophenyl)glycine is a highly valuable building block, most notably utilized in the synthesis of the atypical antipsychotic drug Sertindole[1]. While the free acid form is standard for storage and transport, converting it to its potassium salt form is a critical mechanistic requirement for complex cross-coupling reactions. This technical guide explores the physicochemical differences between these two forms, the causality behind experimental choices in Ullmann-type C-N couplings, and provides self-validating protocols for their application.

Molecular Architecture & Physicochemical Profiling

The structural difference between the free acid and the potassium salt fundamentally alters the molecule's behavior in solution.

In its free acid form (CAS: 351-95-1), N-(4-fluorophenyl)glycine exists with a neutral carboxylic acid group and a secondary amine[2]. This allows for strong intermolecular hydrogen bonding, resulting in a stable crystalline solid with relatively low aqueous solubility[3].

Conversely, the potassium salt form (Potassium N-(4-fluorophenyl)glycinate) features an ionic bond between the deprotonated carboxylate and a potassium cation (K⁺). This structural shift disrupts the hydrogen-bond network, drastically increasing polarity, aqueous solubility, and hygroscopicity[4].

Table 1: Comparative Physicochemical Data
PropertyN-(4-Fluorophenyl)glycine (Free Acid)Potassium N-(4-fluorophenyl)glycinate
PubChem CID 113329623714846
Molecular Formula C₈H₈FNO₂C₈H₇FKNO₂
Molecular Weight 169.16 g/mol [3]207.24 g/mol [4]
Physical State (20°C) Solid (Crystalline)Solid (Hygroscopic powder) / Aqueous Sol.
Aqueous Solubility LowHigh
Primary Hazard Codes Skin/Eye Irritant (H315, H319)[5]Sensitization, Eye Damage (H317, H318)[4]

Mechanistic Role in Cross-Coupling Reactions

The synthesis of Sertindole relies heavily on a copper-catalyzed Ullmann-type C-N coupling between 2,5-dichlorobenzoic acid and N-(4-fluorophenyl)glycine[1].

Using the potassium salt form rather than the free acid is mechanistically imperative for two primary reasons:

  • Catalyst Preservation: The free carboxylic acid would rapidly quench the basic environment required for the catalytic cycle, neutralizing the base and poisoning the catalyst.

  • Enhanced Nucleophilicity: The potassium salts of both acids are utilized in the presence of K₂CO₃[6]. The large ionic radius of the potassium counterion loosely coordinates with the carboxylate, minimizing steric hindrance and maximizing the electron density on the secondary amine. This facilitates the crucial oxidative addition and reductive elimination steps at the copper center.

UllmannCoupling A 2,5-Dichlorobenzoic Acid (Potassium Salt) C Cu-Catalyst Complex (Aqueous/Alkaline Media) A->C Coordination B N-(4-Fluorophenyl)glycine (Potassium Salt) B->C Coordination D N-(4-Fluorophenyl)-N- (2-carboxy-4-chlorophenyl)glycine C->D Reductive Elimination

Figure 1: Copper-catalyzed Ullmann C-N coupling pathway using potassium salt intermediates.

Experimental Workflows: Salt Formation & Isolation

As a best practice in process chemistry, generating the potassium salt in situ is highly recommended over isolating it. The isolated potassium salt is prone to deliquescence, which can introduce variable water content into moisture-sensitive downstream reactions.

SaltFormation Step1 N-(4-Fluorophenyl)glycine (Free Acid) Step2 Addition of K2CO3 or KOH (Aqueous/Alcoholic Solvent) Step1->Step2 Step3 Deprotonation & Solvation (Endothermic/Exothermic Control) Step2->Step3 Step4 Potassium N-(4-fluorophenyl)glycinate (In Situ or Isolated) Step3->Step4

Figure 2: Workflow for the conversion of N-(4-fluorophenyl)glycine to its potassium salt.

Protocol 3.1: In Situ Generation of Potassium N-(4-fluorophenyl)glycinate
  • Objective: Convert the free acid to the potassium salt for immediate downstream coupling.

  • Causality: We utilize K₂CO₃ instead of KOH to provide a mild, buffered alkaline environment, preventing unwanted hydrolysis of the substrate.

  • Self-Validating System: The evolution of CO₂ gas provides a visual indicator of active deprotonation, while the transition to a clear solution confirms complete salt formation.

Step-by-Step Methodology:

  • Suspend 1.0 equivalent of N-(4-fluorophenyl)glycine in an aqueous medium containing a co-solvent (e.g., ethylene glycol) or N-methylpyrrolidone (NMP)[1].

  • Gradually add 0.55 equivalents of Potassium Carbonate (K₂CO₃) at room temperature. (Reasoning: A slight stoichiometric excess ensures complete deprotonation without creating an excessively harsh basic environment).

  • Stir and heat the mixture to approximately 80°C[6].

  • Validation Check: The reaction is complete when effervescence ceases and the opaque suspension transitions into a clear, homogeneous solution, confirming the disruption of the acid's crystal lattice.

Protocol 3.2: Copper-Catalyzed C-N Coupling (Sertindole Intermediate)
  • Objective: Couple the generated potassium N-(4-fluorophenyl)glycinate with the potassium salt of 2,5-dichlorobenzoic acid.

Step-by-Step Methodology:

  • To the clear solution from Protocol 3.1, add the potassium salt of 2,5-dichlorobenzoic acid. Maintain the ratio of the glycine salt to the benzoic acid salt between 2.0 and 2.3 mol/mol[1]. (Reasoning: An excess of the glycine derivative drives the equilibrium toward the desired cross-coupled product and compensates for any side-reaction consumption. Excess glycine can later be regenerated[1]).

  • Introduce a catalytic amount of Copper powder or a Cu(I) salt.

  • Heat the mixture to the reflux temperature of the medium under an inert nitrogen atmosphere[6]. (Reasoning: Nitrogen prevents the oxidation of the active Cu(I) species to the inactive Cu(II) state).

  • Validation Check: Monitor the reaction via HPLC. The complete disappearance of the 2,5-dichlorobenzoic acid peak validates the end of the coupling cycle.

Storage, Stability, and Handling

Understanding the stability profiles of both forms is critical for maintaining experimental integrity:

  • Free Acid: Exhibits excellent shelf stability. It should be stored in a cool, dry environment. Handling requires standard PPE (gloves, goggles) as it is classified as a skin and serious eye irritant (H315, H319)[5],[2].

  • Potassium Salt: Highly hygroscopic and prone to degradation if exposed to atmospheric moisture. It carries elevated hazards for skin sensitization and serious eye damage (H317, H318)[4]. If isolation is strictly necessary, it must be stored in a vacuum desiccator or under an argon blanket to prevent deliquescence.

References

Sources

Methodological & Application

Protocol for synthesizing Potassium N-(4-fluorophenyl)glycinate from 4-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of Potassium N-(4-fluorophenyl)glycinate

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of Potassium N-(4-fluorophenyl)glycinate, a derivative of the non-natural amino acid N-phenylglycine. These compounds are valuable in medicinal chemistry and pharmaceutical development. The synthesis proceeds via a one-pot reductive amination of 4-fluoroaniline with glyoxylic acid to form N-(4-fluorophenyl)glycine, which is subsequently neutralized with potassium hydroxide to yield the target potassium salt. This method is characterized by its operational simplicity and use of readily available reagents. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.

Introduction and Significance

N-aryl glycine derivatives are important structural motifs found in a variety of biologically active compounds and serve as key intermediates in pharmaceutical synthesis. The incorporation of a fluorine atom, as in the case of the 4-fluorophenyl group, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Potassium N-(4-fluorophenyl)glycinate, as a salt, offers increased aqueous solubility which can be advantageous for subsequent reactions or formulation studies.

The described protocol follows a reductive amination pathway, a robust and widely used method for forming C-N bonds.[1][2] This process involves the reaction of an amine (4-fluoroaniline) with a carbonyl compound (glyoxylic acid) to form an intermediate imine, which is reduced in situ to the corresponding secondary amine, N-(4-fluorophenyl)glycine. The final step is a standard acid-base neutralization to form the desired potassium salt.[3][4][5]

Reaction Scheme and Mechanism

The synthesis is performed in two main stages:

Stage 1: Reductive Amination to form N-(4-fluorophenyl)glycine

The reaction begins with the nucleophilic attack of the amino group of 4-fluoroaniline on the carbonyl carbon of glyoxylic acid. This is followed by dehydration to form a Schiff base, or imine, intermediate. A mild reducing agent, sodium borohydride (NaBH₄), is then introduced to selectively reduce the imine C=N double bond to yield the secondary amine, N-(4-fluorophenyl)glycine.

Stage 2: Salt Formation

The carboxylic acid group of the synthesized N-(4-fluorophenyl)glycine is deprotonated by the strong base, potassium hydroxide (KOH), in an aqueous or alcoholic solvent to yield the final product, Potassium N-(4-fluorophenyl)glycinate, and water.

Reaction Scheme:

Step 1: N-(4-fluorophenyl)glycine formation

FC₆H₄NH₂ + OHC-COOH + NaBH₄ → FC₆H₄NHCH₂COOH

Step 2: Potassium salt formation

FC₆H₄NHCH₂COOH + KOH → FC₆H₄NHCH₂COOK + H₂O

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mol)Amount
4-FluoroanilineC₆H₆FN111.120.1011.11 g
Glyoxylic Acid MonohydrateC₂H₄O₄92.050.1110.13 g
Sodium BorohydrideNaBH₄37.830.155.67 g
Methanol (MeOH)CH₄O32.04-~250 mL
Potassium Hydroxide (KOH)KOH56.110.105.61 g
Deionized Water (H₂O)H₂O18.02-As needed
Diethyl Ether (Et₂O)C₄H₁₀O74.12-For washing
Hydrochloric Acid (HCl)HCl36.46-2M solution
Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Stage 1: Reductive Amination cluster_salt Stage 2: Salt Formation Reactants Dissolve 4-Fluoroaniline & Glyoxylic Acid in Methanol Cooling1 Cool Reaction Mixture to 0-5 °C (Ice Bath) Reactants->Cooling1 1 Reduction Add NaBH4 Portion-wise (Maintain T < 10 °C) Cooling1->Reduction 2 Stirring1 Stir at Room Temperature for 2-3 hours Reduction->Stirring1 3 Quench Quench with 2M HCl to pH ~2 Stirring1->Quench 4 Evaporation Evaporate Methanol Under Reduced Pressure Quench->Evaporation 5 Isolation Isolate N-(4-fluorophenyl)glycine via Filtration Evaporation->Isolation 6 WashDry1 Wash with Cold Water & Ether, then Dry Isolation->WashDry1 7 DissolveAcid Dissolve Dried Glycine Derivative in Methanol WashDry1->DissolveAcid 8 AddBase Add Methanolic KOH Solution Dropwise DissolveAcid->AddBase 9 Precipitation Stir for 1 hour, Precipitate Forms AddBase->Precipitation 10 Isolation2 Isolate Potassium Salt via Filtration Precipitation->Isolation2 11 WashDry2 Wash with Cold Methanol & Ether, then Dry Under Vacuum Isolation2->WashDry2 12 FinalProduct Final Product: Potassium N-(4-fluorophenyl)glycinate WashDry2->FinalProduct 13

Caption: Workflow for the synthesis of Potassium N-(4-fluorophenyl)glycinate.
Step-by-Step Protocol

Stage 1: Synthesis of N-(4-fluorophenyl)glycine

  • Reactant Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (11.11 g, 0.10 mol) and glyoxylic acid monohydrate (10.13 g, 0.11 mol) in methanol (150 mL). Stir until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to control the exothermic reaction during the addition of the reducing agent.

  • Reduction: While vigorously stirring and maintaining the temperature below 10 °C, add sodium borohydride (5.67 g, 0.15 mol) in small portions over a period of 30-45 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled exothermic reaction and hydrogen gas evolution.[6]

  • Reaction: After the final addition of NaBH₄, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours to ensure completion.

  • Quenching and Acidification: Carefully quench the reaction by slowly adding 2M HCl dropwise until the pH of the solution is approximately 2. This step neutralizes excess borohydride and precipitates the amino acid product, which is least soluble at its isoelectric point.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water (2 x 30 mL) to remove inorganic salts, followed by a wash with diethyl ether (2 x 30 mL) to remove any unreacted 4-fluoroaniline. Dry the product, N-(4-fluorophenyl)glycine, in a vacuum oven at 50-60 °C.

Stage 2: Formation of Potassium N-(4-fluorophenyl)glycinate

  • Dissolution: In a separate 250 mL flask, dissolve the dried N-(4-fluorophenyl)glycine from the previous step in methanol (100 mL).

  • Base Addition: Separately, dissolve potassium hydroxide (5.61 g, 0.10 mol) in a minimal amount of methanol (~20 mL). Add this methanolic KOH solution dropwise to the stirring solution of the amino acid at room temperature.

  • Precipitation: A precipitate of the potassium salt should form upon addition of the base. Allow the mixture to stir for 1 hour at room temperature to ensure complete salt formation.

  • Final Isolation: Collect the white precipitate of Potassium N-(4-fluorophenyl)glycinate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold methanol (20 mL) and then with diethyl ether (30 mL). Dry the final product under vacuum to a constant weight.

Characterization

The intermediate and final products should be characterized to confirm their identity and purity.

  • N-(4-fluorophenyl)glycine (Intermediate):

    • Appearance: White to off-white solid.

    • Melting Point: Literature values for similar N-aryl glycines vary; experimental determination is recommended.

    • ¹H NMR (DMSO-d₆): Expected signals for aromatic protons (doublets/triplets), a singlet for the α-CH₂, and broad signals for the amine (NH) and carboxylic acid (COOH) protons.

    • ¹³C NMR (DMSO-d₆): Expected signals for the carboxylic carbon (~170-175 ppm), aromatic carbons (some showing C-F coupling), and the α-carbon (~45-50 ppm).

    • IR (ATR): Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the carboxylic acid (~1700-1725 cm⁻¹), and C-F stretching (~1200-1250 cm⁻¹).

  • Potassium N-(4-fluorophenyl)glycinate (Final Product):

    • Appearance: White crystalline powder.

    • IR (ATR): The most significant change will be the shift of the C=O stretch from the carboxylic acid (~1700 cm⁻¹) to the carboxylate anion, which typically appears as a strong, broad absorption around 1550-1610 cm⁻¹.[7]

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Fluoroaniline: Toxic and harmful if swallowed or absorbed through the skin.[8][9][10] It causes severe skin burns and eye damage.[8][9][10] Handle with extreme care.

  • Glyoxylic Acid: Corrosive. Causes severe skin burns and eye damage.[11][12][13][14] May cause an allergic skin reaction.[11][14]

  • Sodium Borohydride: Toxic if swallowed or in contact with skin.[6][15] In contact with water or acid, it releases flammable hydrogen gas which may ignite spontaneously.[6][16] It also causes severe skin burns and eye damage.[6][16] Must be handled in a dry environment and quenched carefully.

  • Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.

References

  • Sodium borohydride - Safety Data Sheet. (n.d.).
  • Safety Data Sheet: Glyoxylic acid monohydrate. (n.d.). Carl ROTH.
  • Glyoxylic acid - Safety Data Sheet. (2026). ChemicalBook.
  • Glyoxylic Acid, Monohydrate MSDS. (2005). Bio.
  • KOH Strong or Weak. (2022). BYJU'S.
  • 4-Fluoroaniline Safety Data Sheet. (2007). Fisher Scientific.
  • 111530 - Sodium borohydride powder - Safety Data Sheet. (2024).
  • 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH.
  • Question: What do they form after reacting with KOH? (2025). Filo.
  • Glyoxylic Acid SDS. (n.d.). Nano3D Systems.
  • 4-Fluoroaniline Safety Data Sheet. (2023). Apollo Scientific.
  • 4-FLUOROANILINE FOR SYNTHESIS MSDS. (2015). Loba Chemie.
  • Chemical Properties of Carboxylic Acids: Ionization and Neutralization. (2021). Chemistry LibreTexts.
  • SAFETY DATA SHEET - Sodium Borohydride. (2025). TCI Chemicals.
  • 4-Fluoroaniline 99 371-40-4. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - Glyoxylic acid monohydrate. (2009). Fisher Scientific.
  • SAFETY DATA SHEET - Sodium borohydride. (2025). Sigma-Aldrich.
  • Kinetics of potassium carboxylates formation from a mixture 1:2:1 (w/w)... (n.d.). ResearchGate.
  • Potassium hydroxide. (n.d.). Wikipedia.
  • Application Note: N-Alkylation of 4-Fluoroaniline via Reductive Amination. (2025). BenchChem.
  • (S)-4-Fluorophenylglycine. (n.d.). PubChem.
  • N-(4-Fluorophenyl)glycine. (n.d.). Starshinechemical.
  • Potassium N-(4-fluorophenyl)glycinate. (n.d.). PubChem.
  • Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. PubMed.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education.
  • Potassium glycinate International Distributor. (n.d.). Multichem Exports.
  • N-substituted phenyl glycine preparation method. (2017). Google Patents.
  • Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. (n.d.). Angewandte Chemie.
  • Uniform Preparation of (4R)- and (4S)‑Fluoro‑l‑lysines from One Precursor: Retrosynthesis Software Approach and the Route of a Chemist. (2025). Journal of Organic Chemistry.
  • Potassium glycinate. (n.d.). Sigma-Aldrich.
  • A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. (n.d.). Chemistry – A European Journal.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals.
  • Variable temperature NMR characterization of a-glycine. (2008). Solid State Nuclear Magnetic Resonance.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (n.d.). Organic & Biomolecular Chemistry.
  • Producing glycine by the reductive amination of glyoxylic acid. (n.d.). Google Patents.
  • Mason Natural Potassium Glycinate Optimum Absorption Electrolyte Fluid Balance. (n.d.). Vitacost.
  • Potassium Glycinate. (n.d.). West Bengal Chemical Industries Limited.

Sources

Using Potassium N-(4-fluorophenyl)glycinate as a nucleophile in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Potassium N-(4-fluorophenyl)glycinate in Heterocyclic Scaffolding

Executive Summary

This guide details the operational protocols for utilizing Potassium N-(4-fluorophenyl)glycinate (hereafter K-NFPG ) as a versatile nucleophile in organic synthesis. While N-aryl glycines are typically available as zwitterionic free acids or esters, the potassium salt form offers distinct advantages in nucleophilicity and solubility within polar aprotic solvents (DMF, DMSO). This application note focuses on generating and deploying K-NFPG for the synthesis of 1-(4-fluorophenyl)hydantoins and N-alkylated glycine derivatives , key scaffolds in the development of aldose reductase inhibitors (e.g., Sorbinil) and anti-inflammatory agents.

Mechanistic Insight: The "Potassium Advantage"

The utility of K-NFPG lies in its ability to overcome the limitations of the zwitterionic parent compound, N-(4-fluorophenyl)glycine.

  • Zwitterionic Lock: The free acid exists as a zwitterion (

    
    ) in the solid state, rendering it insoluble in most organic solvents and non-nucleophilic.
    
  • Potassium Activation: Deprotonation with KOH or

    
     generates the anionic carboxylate and the free amine. The large ionic radius of Potassium (
    
    
    
    ) creates a "loose" ion pair compared to Lithium or Sodium, significantly enhancing the solubility of the glycine derivative in DMF and DMSO.
  • Ambident Nucleophilicity: K-NFPG possesses two nucleophilic sites:

    • Nitrogen (Amine): The primary site for reaction with soft electrophiles (alkyl halides, isocyanates).

    • Oxygen (Carboxylate): Acts as a nucleophile with hard electrophiles or in O-alkylation (esterification).

Chemo-Selectivity Control: Solvent choice dictates reactivity. In polar aprotic solvents (DMF), the Nitrogen is highly nucleophilic. In protic solvents (EtOH), the carboxylate is solvated, reducing O-nucleophilicity but allowing N-based condensations.

ReactionPathways Zwitterion N-(4-F-Ph)glycine (Zwitterion) Insoluble/Inactive Salt Potassium Salt (K-NFPG) Soluble in DMF/DMSO Zwitterion->Salt Deprotonation Base KOH / K2CO3 (Activation) Base->Salt Path_N N-Alkylation / Cyclization (Hydantoins, Indoles) Salt->Path_N Soft Electrophiles (R-X, R-NCO) Path_O O-Alkylation (Esters) Salt->Path_O Hard Electrophiles

Figure 1: Activation pathway of N-(4-fluorophenyl)glycine. Converting the zwitterion to the potassium salt "unlocks" the nitrogen nucleophile for synthetic applications.

Protocol 1: In-Situ Generation and Isolation of K-NFPG

Since K-NFPG is hygroscopic and rarely sold as a shelf-stable reagent, it is best generated in situ or freshly isolated for anhydrous applications.

Objective: Prepare reactive K-NFPG from commercially available N-(4-fluorophenyl)glycine.

Materials:

  • N-(4-fluorophenyl)glycine (CAS: 399-60-0)

  • Potassium Hydroxide (KOH), 85% pellets

  • Methanol (Anhydrous)[1]

  • Diethyl Ether (Precipitation solvent)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10.0 mmol (1.69 g) of N-(4-fluorophenyl)glycine in 20 mL of anhydrous Methanol. The solution may be cloudy initially.

  • Activation: Add 10.0 mmol (0.56 g) of KOH pellets. Stir vigorously at room temperature for 30 minutes. The mixture will become clear as the potassium salt forms.

  • Concentration: Evaporate the methanol under reduced pressure (Rotavap, 40°C) to obtain a viscous residue.

  • Precipitation: Add 20 mL of Diethyl Ether to the residue and sonicate. The potassium salt will precipitate as a white/off-white solid.

  • Isolation: Filter rapidly under Nitrogen (the salt is hygroscopic). Wash with cold ether (

    
    ).
    
  • Drying: Dry in a vacuum desiccator over

    
     for 4 hours.
    

Validation:

  • Appearance: White free-flowing powder.

  • Solubility Check: Dissolve 10 mg in 0.5 mL

    
    -DMSO. It should dissolve instantly (unlike the free acid).
    

Protocol 2: Synthesis of 1-(4-fluorophenyl)hydantoin

This protocol demonstrates the use of K-NFPG as a nucleophile attacking an inorganic electrophile (Cyanate) to form a heterocycle. This is a key reaction for creating aldose reductase inhibitor scaffolds.

Reaction Scheme: K-NFPG + KOCN + HCl (cyclization) -> Hydantoin

Materials:

  • K-NFPG (Freshly prepared or generated in situ)

  • Potassium Cyanate (KOCN)

  • Acetic Acid / Water (1:1 mixture)

  • Conc. HCl

Step-by-Step Methodology:

  • Nucleophilic Attack: In a 50 mL flask, dissolve 5.0 mmol of K-NFPG in 10 mL of water (or use the in situ generation method in water/ethanol).

  • Reagent Addition: Add 7.5 mmol (0.61 g) of Potassium Cyanate (KOCN).

  • Heating: Heat the mixture to 60°C for 1 hour. The amine nitrogen of the glycinate attacks the cyanate to form the intermediate ureido acid (N-carbamoyl-N-(4-fluorophenyl)glycine).

    • Checkpoint: TLC (MeOH/DCM 1:9) should show consumption of the starting amine.

  • Acid Cyclization: Cool to room temperature. Slowly add 5 mL of Conc. HCl (Caution: Exothermic).

  • Reflux: Reflux the acidic mixture at 100°C for 2 hours. This forces the dehydration and cyclization of the ureido acid into the hydantoin ring.

  • Work-up: Cool to 0°C (ice bath). The product, 1-(4-fluorophenyl)hydantoin , will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Expected Yield: 75-85% Data Validation:

  • Melting Point: 208–210°C (Lit. value for 1-(4-fluorophenyl)hydantoin).

  • 1H NMR (DMSO-d6):

    
     4.2 (s, 2H, 
    
    
    
    ), 7.2-7.5 (m, 4H, Ar-H), 10.8 (s, 1H, NH).

Protocol 3: Anhydrous N-Alkylation (S_N2)

This protocol utilizes the enhanced solubility of K-NFPG in DMF to perform direct alkylation, a reaction difficult to achieve with the free acid.

Objective: Synthesis of N-benzyl-N-(4-fluorophenyl)glycine.

Workflow Diagram:

AlkylationWorkflow Step1 Step 1: Solubilization Dissolve K-NFPG in dry DMF (0.5 M concentration) Step2 Step 2: Electrophile Addition Add Benzyl Bromide (1.1 equiv) Temp: 0°C -> RT Step1->Step2 Step3 Step 3: Reaction Monitoring Stir 4h @ RT Check TLC (Hex/EtOAc) Step2->Step3 Step4 Step 4: Quench & Extraction Pour into H2O -> Extract w/ EtOAc Step3->Step4

Figure 2: Workflow for the anhydrous N-alkylation of K-NFPG.

Methodology:

  • Setup: Flame-dry a 25 mL round-bottom flask under Argon.

  • Solvation: Add 2.0 mmol (0.41 g) of isolated K-NFPG and 4 mL of anhydrous DMF. Stir until fully dissolved.

  • Alkylation: Cool to 0°C. Add 2.2 mmol of Benzyl Bromide dropwise.

  • Reaction: Allow to warm to Room Temperature and stir for 4 hours.

    • Note: The potassium carboxylate may also react (O-alkylation), but the N-alkylation is kinetically favored if the temperature is kept low initially and the electrophile is not in large excess. To strictly prevent O-alkylation, one often uses the methyl ester of the glycine, but using the Potassium Salt directly is a "short-cut" method for specific substrates.

  • Quench: Pour into 20 mL dilute Citric Acid (pH 4). This protonates the carboxylate, making the product extractable into organic phase.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility in DMF Incomplete salt formation (residual free acid).Ensure 1:1 stoichiometry of KOH during prep. Add a trace of 18-Crown-6 to complex Potassium.
O-Alkylation Observed Hard electrophile or high temperature.Keep reaction at 0°C. Use softer electrophiles (Bromides/Iodides) rather than Tosylates.
Hygroscopicity Salt absorbed water from air.Dry K-NFPG under high vacuum (0.1 mmHg) at 50°C before use. Handle in glovebox if possible.

References

  • Synthesis of N-aryl glycines

    • Reddy, C. R., et al. "A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides."[1][2] RSC Advances, 2014.

  • Hydantoin Synthesis Protocols

    • Nefzi, A., et al. "Solid-phase synthesis of hydantoin and thiohydantoin compounds and libraries."[3] Journal of Combinatorial Chemistry, 2000.

  • Potassium Salt Solubility & Reactivity

    • Portugal, A. F., et al. "Characterization of potassium glycinate for carbon dioxide absorption purposes."[4] Chemical Engineering Science, 2007.[4] (Provides physical data on K-glycinate solubility).

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
  • General Nucleophilic Substitution Data

    • PubChem Compound Summary for Potassium N-(4-fluorophenyl)glycinate.[5]

Sources

Application of N-aryl glycine salts in indigo derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Advanced Applications of Indigo Derivatives via N-Aryl Glycine Salts

Executive Summary

The synthesis of indigo and its functional derivatives has evolved far beyond its historical roots in textile dyeing. Today, N-aryl glycine salts serve as highly versatile precursors for the synthesis of indigoid scaffolds, which are heavily utilized in pharmaceutical drug development (e.g., kinase inhibitors) and advanced materials science (e.g., photoswitchable gels and 3D printing photoinitiators) [3, 4]. This application note provides a comprehensive, field-proven guide to the Pfleger-Heumann synthesis route, offering mechanistic insights, self-validating experimental protocols, and structural-activity relationships for synthesizing functionalized indigo derivatives.

Mechanistic Overview: The Pfleger-Heumann Route

The industrial and laboratory standard for synthesizing indigo scaffolds is the Pfleger modification of the Heumann synthesis [1]. The core logic of this pathway relies on the alkaline fusion of an N-aryl glycine salt to form an highly reactive indoxyl intermediate, which subsequently undergoes oxidative dimerization.

The Causality of the Alkali Melt: Historically, the first Heumann synthesis required temperatures exceeding 300°C, leading to severe thermal degradation of the N-aryl glycine precursor and poor yields [5]. The critical innovation by Pfleger was the introduction of sodamide (


) into the sodium hydroxide/potassium hydroxide (

) melt. Sodamide acts as a powerful, irreversible dehydrating agent. By chemically consuming the water byproduct generated during the cyclization of N-aryl glycine, sodamide drives the equilibrium forward and lowers the required activation temperature to 200°C–220°C [1, 2]. This prevents precursor degradation and increases the yield of the indoxyl intermediate from <10% to over 70%.

Synthesis A N-Aryl Glycine Salt B Alkali Melt (NaOH/KOH/NaNH₂) A->B Heat (200°C) C Indoxyl Intermediate B->C Cyclization (-H₂O) D Aerobic Oxidation C->D O₂ Bubbling E Indigo Derivative D->E Dimerization (-2H₂O)

Fig 1. Workflow of N-aryl glycine salt conversion to indigo derivatives via the Pfleger route.

Biological Applications: Kinase Inhibition

By altering the substitution pattern on the N-aryl glycine precursor (e.g., using N-(p-methoxy-phenyl)glycine), researchers can synthesize specific isoindigo derivatives. These derivatives have shown profound efficacy as dual cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β) inhibitors [4]. The planar indigoid structure intercalates or binds competitively within the ATP-binding pockets of these kinases, arresting the cell cycle at the S-phase and inducing apoptosis in malignant cell lines (e.g., K562 leukemia cells).

BioPathway Iso Isoindigo Derivative (N-substituted) CDK2 CDK2 / Cyclin A Complex Iso->CDK2 Inhibits GSK GSK-3β Expression Iso->GSK Up-regulates Apop Apoptosis (Cancer Cells) CDK2->Apop Induces S-Phase Arrest Wnt Wnt/β-catenin Signaling GSK->Wnt Suppresses Wnt->Apop Inhibition Triggers

Fig 2. Pharmacological signaling pathway of N-aryl isoindigo derivatives in cancer apoptosis.

Experimental Protocol: Synthesis of Indigo Derivatives

This protocol outlines the synthesis of a generalized indigo derivative from a potassium N-aryl glycinate salt. It incorporates critical self-validating steps to ensure intermediate conversion and product purity [2].

Reagents & Equipment:

  • Potassium N-aryl glycinate (anhydrous, 20.0 g)

  • Sodium Hydroxide (NaOH, 15.0 g) & Potassium Hydroxide (KOH, 20.0 g)

  • Sodamide (

    
    , 10.0 g)
    
  • Nickel crucible (Glass will degrade under high-temp alkaline conditions)

  • Oil bath capable of 250°C

  • Vacuum filtration setup and aeration pump

Step-by-Step Methodology:

  • Melt Dehydration (Critical Step): Fuse 15.0 g of NaOH and 20.0 g of KOH in a nickel crucible. Heat carefully to ~500°C to drive off all atmospheric and bound moisture.

    • Causality: Any residual water in the melt will prematurely hydrolyze the sodamide (

      
      ), destroying the dehydrating agent required for the subsequent cyclization.
      
  • Temperature Equilibration: Allow the melt to cool until it barely solidifies, then gently remelt and transfer to a reaction flask submerged in an oil bath maintained strictly at 200°C–220°C.

  • Sodamide Addition: Add 10.0 g of sodamide to the melt. A slight evolution of ammonia gas will occur. Ensure the system is adequately vented.

  • Precursor Addition: Introduce 20.0 g of thoroughly dried potassium N-aryl glycinate in small portions over 10 minutes with continuous stirring.

    • Causality: Slow addition prevents rapid exothermic spikes and localized thermal degradation of the organic precursor.

  • Aqueous Quenching: Two minutes after the final addition, remove the flask from the heat. Allow it to cool to room temperature. Break up the solidified melt and dissolve it completely in 500 mL of deionized water. The solution will contain the highly soluble, reactive indoxyl derivative.

  • Aerobic Oxidation: Filter the aqueous solution rapidly to remove insoluble metal impurities. Draw ambient air through the filtrate using a pump. The dissolved oxygen will trigger the oxidative dimerization of the indoxyl intermediate into the insoluble indigo derivative, which will precipitate as a dark powder.

  • Self-Validating Spot Test: To confirm complete oxidation, place a single drop of the aerated suspension onto a piece of white filter paper.

    • Validation Logic: The insoluble indigo will form a sharply defined colored ring at the center. If the clear liquid spreading outside this ring turns blue upon exposure to the air, unreacted soluble indoxyl is still present. Continue aeration until the outer liquid remains colorless [2].

  • Purification: Collect the precipitated indigo derivative via vacuum filtration. Wash thoroughly with hot water, boil briefly in 10% HCl to neutralize residual trapped alkali, filter again, and dry at 100°C.

  • Purity Validation (Pyridine Wash): Agitate a 50 mg sample of the final product in 2 mL of pyridine.

    • Validation Logic: Pure indigoid scaffolds are highly insoluble in pyridine. If the pyridine takes on a muddy brown or yellow tint, organic impurities (unreacted precursor or side-products) are present, necessitating a Soxhlet extraction for further purification [2].

Data Presentation: Substituent Effects on Reaction Yield

The electronic nature of the substituent on the N-aryl ring significantly dictates the efficiency of the electrophilic aromatic cyclization during the alkali melt phase.

N-Aryl SubstituentElectronic EffectOptimal Melt Temp (°C)Indoxyl Cyclization RateExpected Overall Yield (%)
-H (Phenyl)Neutral200 - 220Baseline60 - 70
-OCH₃ (p-Methoxy)Strongly Electron-Donating190 - 210Accelerated75 - 85
-CH₃ (p-Methyl)Electron-Donating195 - 215Accelerated70 - 80
-Cl (p-Chloro)Electron-Withdrawing210 - 230Decelerated45 - 55
-NO₂ (p-Nitro)Strongly Withdrawing> 230 (Degradation risk)Highly Decelerated< 20

Table 1: Impact of N-aryl ring functionalization on the thermodynamics and yield of the Pfleger-Heumann synthesis. Electron-donating groups increase the nucleophilicity of the ring, facilitating faster cyclization at lower temperatures and thereby preventing thermal degradation.

References

  • "Indigo dye - Wikipedia." Wikipedia, The Free Encyclopedia. URL: [Link]

  • "Preparation of Indigo." PrepChem. URL:[Link]

  • "Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing." International Journal of Molecular Sciences, MDPI, 2021. URL:[Link]

  • "Design, synthesis and biological evaluation of N-alkyl or aryl substituted isoindigo derivatives as potential dual cyclin-dependent kinase 2 (CDK2)/glycogen synthase kinase 3β (GSK-3β) phosphorylation inhibitors." European Journal of Medicinal Chemistry, PubMed, 2014. URL:[Link]

  • "Indigo – Development of Chemical Synthesis Procedures." MK Science Set Publishers, Journal of Applied Science and Research, 2024. URL: [Link]

Potassium N-(4-fluorophenyl)glycinate as a Photoinitiator in Aqueous and Hybrid Polymerization Systems

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The demand for biocompatible, water-soluble photoinitiating systems has surged with the advent of bio-printing and hydrogel-based drug delivery matrices. While traditional N-phenylglycine (NPG) is a well-documented and highly efficient co-initiator for free radical polymerization[1], its limited water solubility and poor storage stability in acidic or aqueous formulations restrict its clinical and industrial utility[2].

Potassium N-(4-fluorophenyl)glycinate (K-4F-NPG) resolves these limitations. By utilizing the potassium salt form, the molecule achieves exceptional aqueous solubility. Concurrently, the introduction of a highly electronegative fluorine atom at the para position of the aromatic ring modulates the electron density of the amine. This application note details the mechanistic causality, physicochemical properties, and validated protocols for utilizing K-4F-NPG in both Type II (co-initiated) and Type I (direct near-UV) photopolymerization workflows.

Mechanistic Causality: Why K-4F-NPG?

To engineer a robust photopolymerization system, one must understand the thermodynamic and kinetic forces governing radical generation. K-4F-NPG operates primarily as an electron donor (co-initiator) when paired with photosensitizers like Camphorquinone (CQ) or Eosin Y, but it also exhibits standalone reactivity under specific near-UV LED conditions[3][4].

The Role of the Potassium Salt

In aqueous drug-delivery hydrogel synthesis (e.g., PEGDA or GelMA), organic solvents like DMSO or ethanol cause protein denaturation and cytotoxicity. The potassium salt of N-(4-fluorophenyl)glycine dissociates completely in water, allowing for high-molarity initiator formulations without the need for toxic co-solvents[5].

The Role of the 4-Fluoro Substitution

A critical failure point in standard NPG-based aqueous resins is premature dark-reaction polymerization (poor pot-life). Aromatic amines are highly reactive; in the presence of trace transition metals or acidic protons, they can spontaneously generate radicals[2]. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), slightly increasing the oxidation potential of the nitrogen lone pair. This stabilizes the molecule during storage while maintaining a high quantum yield for radical generation once the photosensitizer is actively excited[2].

Photochemical Pathway

Upon irradiation, the excited sensitizer forms an exciplex with K-4F-NPG. A single electron transfer (SET) generates an NPG radical cation. This intermediate undergoes rapid deprotonation and irreversible decarboxylation (loss of CO₂), yielding a highly reactive α-amino carbon-centered radical that initiates the monomer[1][2]. The rapid release of CO₂ is the causal driver that suppresses unwanted back-electron transfer.

Mechanism A Photosensitizer (Ground State) B Excited Sensitizer (Triplet State) A->B hν (Light) C Exciplex Formation with K-4F-NPG B->C + K-4F-NPG D Electron Transfer (Radical Cation) C->D SET E Decarboxylation (-CO2) D->E Deprotonation F Active α-Amino Alkyl Radical E->F Fast Cleavage G Polymerization Initiation F->G + Monomer

Photochemical mechanism of K-4F-NPG via electron transfer and decarboxylation.

Physicochemical Profile and Data Presentation

The following table summarizes the quantitative data and structural properties of K-4F-NPG to guide molarity calculations in your formulations.

PropertyValue / CharacteristicImpact on Experimental Design
Chemical Formula C₈H₇FKNO₂Determines stoichiometric ratios for Type II systems.
Molecular Weight 207.24 g/mol [5]Use for precise molarity calculations in hydrogel inks.
Aqueous Solubility > 100 mg/mL (at 25°C)Enables purely aqueous, solvent-free bio-resin formulation.
Absorption Max (λmax) ~ 250 - 280 nmTransparent in the visible spectrum; prevents color-bleeding in final polymers.
Direct Cleavage λ 392 nm - 405 nm[3]Allows use as a standalone Type I initiator under near-UV LED.
Storage Stability High (in dark, 4°C)The 4-fluoro group prevents rapid dark-curing in acidic media[2].

Experimental Protocols

Protocol A: Aqueous Free Radical Polymerization (Hydrogel Synthesis)

Objective: Synthesize a biocompatible Poly(ethylene glycol) diacrylate (PEGDA) hydrogel for drug encapsulation using a visible-light Type II system.

Materials:

  • Monomer: PEGDA (Mn ~ 700)

  • Sensitizer: Eosin Y (Water soluble, λmax = 514 nm)

  • Co-initiator: Potassium N-(4-fluorophenyl)glycinate (K-4F-NPG)

  • Solvent: 1X PBS (Phosphate Buffered Saline, pH 7.4)

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve PEGDA in 1X PBS to achieve a 20% (w/v) concentration. Causality: PBS maintains physiological pH, ensuring the structural integrity of any co-encapsulated biologic drugs.

  • Sensitizer Addition: Add Eosin Y to a final concentration of 0.1 mM. The solution will turn a distinct pink/orange.

  • Co-initiator Integration: Add K-4F-NPG to a final concentration of 1.0 mM (a 10:1 molar ratio of co-initiator to sensitizer). Causality: A high molar excess of the electron donor ensures that the rate-limiting step is photon absorption, not bimolecular collision, maximizing the polymerization rate.

  • Degassing (Critical Step): Purge the formulation with Argon or Nitrogen gas for 15 minutes in a dark vial. Causality: Molecular oxygen is a potent triplet-state quencher and radical scavenger. Failing to degas will result in a severe induction period and incomplete curing.

  • Irradiation: Dispense the resin into the desired mold. Irradiate using a 514 nm LED (or broad-spectrum green light) at 50 mW/cm² for 60 seconds.

Protocol B: Direct Near-UV LED Polymerization

Objective: Utilize K-4F-NPG as a standalone photoinitiator for 3D printing clear resins without the yellowing effect of traditional dyes[3][4].

Step-by-Step Methodology:

  • Resin Formulation: Dissolve 2.0 wt% K-4F-NPG directly into a water-soluble monomer blend (e.g., Acryloyl morpholine / HEA).

  • Mixing: Sonicate at 30°C for 10 minutes until optically clear.

  • Irradiation: Expose to a 392 nm or 405 nm UV-LED source (common in commercial SLA/DLP 3D printers). Causality: At these specific near-UV wavelengths, the NPG derivative undergoes direct photodecomposition to generate PhNHCH₂• radicals without needing an intermediate sensitizer[3][4].

Workflow S1 Step 1: Aqueous Formulation Dissolve Monomer + K-4F-NPG S2 Step 2: Sensitizer Addition Add Water-Soluble Dye (e.g., Eosin Y) S1->S2 S3 Step 3: Degassing Argon/Nitrogen Purge (15 min) S2->S3 S4 Step 4: Irradiation LED Exposure (Green or Near-UV) S3->S4 S5 Step 5: Validation Real-Time FTIR & Gel Fraction S4->S5

Standardized workflow for aqueous photopolymerization using K-4F-NPG.

Self-Validating Systems: Ensuring Protocol Integrity

To ensure the protocols described above are functioning correctly, the system must be self-validating. Relying solely on visual inspection of gelation is insufficient for rigorous scientific development.

Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR):

  • The Marker: Monitor the disappearance of the acrylate C=C double bond stretching vibration at ~1635 cm⁻¹ [4].

  • The Baseline: Use the carbonyl (C=O) peak at ~1720 cm⁻¹ as an internal standard, as its concentration remains constant during the reaction.

  • Validation Logic: If the 1635 cm⁻¹ peak does not decrease by at least 85% within the first 30 seconds of irradiation, your system is failing. Troubleshooting: This indicates either severe oxygen inhibition (return to Step 4: Degassing) or an incorrect molar ratio between the sensitizer and K-4F-NPG.

References

  • Photo-polymerization properties of type-II photoinitiator systems based on 2-chlorohexaaryl biimidazole (o-Cl-HABI) and various N-phenylglycine (NPG) derivatives. Photochemical & Photobiological Sciences (RSC Publishing). Available at:[Link]

  • Phenylglycine derivatives as coinitiators for the radical photopolymerization of acidic aqueous formulations. Journal of Polymer Science Part A: Polymer Chemistry (ResearchGate). Available at:[Link]

  • N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED. Macromolecules (ACS Publications). Available at:[Link]

  • Potassium N-(4-fluorophenyl)glycinate (CID 23714846). PubChem (National Institutes of Health). Available at:[Link]

Sources

Methods for incorporating fluorinated glycine motifs into peptide backbones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategies for Incorporating Fluorinated Glycine Motifs into Peptide Backbones

Abstract

The incorporation of fluorinated glycine motifs—specifically


-difluoroglycine (DFG)—into peptide backbones is a high-impact strategy for modulating pharmacokinetics. DFG acts as a non-basic, hydrolytically stable bioisostere of glycine that can arrest enzymatic proteolysis and alter backbone conformation without introducing significant steric bulk. However, the synthesis of DFG-containing peptides is non-trivial due to the "fluorine effect," which drastically reduces the nucleophilicity of the 

-amino group. This guide details the mechanistic hurdles and provides robust, field-proven protocols for overcoming the "nucleophilicity wall" via dipeptide building blocks and specific activation strategies.

Introduction: The Fluorine Effect in Peptide Design

Replacing hydrogen with fluorine in the glycine residue (


) creates profound electronic changes while maintaining a minimal steric footprint (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
The Stability Dichotomy

It is critical to distinguish between the two fluorinated glycine variants, as their chemical behaviors are diametrically opposed:

  • 
    -Monofluoroglycine (Unstable):  The 
    
    
    
    bond on a carbon bearing a primary amine is susceptible to spontaneous HF elimination. This forms an unstable imine/hemiaminal intermediate that hydrolyzes into an amide or ketone. Consequently, monofluoroglycine is rarely used in stable backbones but is employed as a "suicide substrate" or prodrug linker.
  • 
    -Difluoroglycine (Stable):  The gem-difluoro group (
    
    
    
    ) exerts a powerful electron-withdrawing effect. This eliminates the basicity of the adjacent amine (pKa drops from ~9.6 to < 2) and removes the nucleophilicity required for standard amide coupling. However, once the amide bond is formed, the DFG motif is chemically and metabolically stable, making it the primary target for this guide.
Structural Impact

The DFG motif (


) acts as a hydrogen bond donor mimic. The fluorine atoms can accept weak hydrogen bonds, and the motif strongly favors extended backbone conformations, often disrupting 

-helices while stabilizing

-sheets or specific turn structures.

Critical Analysis: The Nucleophilicity Wall

The central challenge in SPPS (Solid Phase Peptide Synthesis) with DFG is the deactivated amine .

In a standard SPPS cycle, the N-terminal amine of the resin-bound peptide attacks the activated carboxyl of the incoming amino acid. If the resin-bound amine is part of a DFG residue (


), it is effectively non-nucleophilic. Standard coupling reagents (DIC/HOBt, HBTU) will fail, leading to deletion sequences.

Strategic Solution: The most reliable method is to never couple onto the DFG amine on the solid phase. Instead, synthesize a Dipeptide Building Block (


) in solution, where forceful conditions can be applied, and then couple this entire block to the resin.

Figure 1: Decision logic for avoiding the "Nucleophilicity Wall" inherent to DFG residues.

Experimental Protocols

Protocol A: Solution-Phase Synthesis of Fmoc-AA-DFG-OH Building Blocks

Rationale: Pre-forming the difficult bond in solution allows the use of acid chlorides or anhydrides and elevated temperatures that are incompatible with solid-phase resins.

Materials:

  • Ethyl bromodifluoroacetate (commercial starting material).

  • Amino acid of choice (e.g., Fmoc-Phe-OH).

  • Zinc dust (activated).[1]

  • THF (anhydrous), SOCl2 (Thionyl chloride).

Step-by-Step Workflow:

  • Synthesis of the DFG-Ester Core (Reformatsky-Imine Route):

    • Note: Direct alkylation is difficult. A common route uses the Reformatsky reagent (BrZnCF2COOEt) reacting with an N-protected imine, or reacting a primary amine with difluorocarbene sources.

    • Alternative (Direct Amidation): React ethyl difluoroacetate with the amine of the "next" residue. Wait —this is the reverse.

    • Preferred Route (The "Umezawa" Method):

      • Start with the hydrochloride salt of ethyl amino-difluoroacetate (

        
        ). Note: This salt is stable.
        
      • Activate the upstream amino acid (e.g., Fmoc-Phe-OH) as an acid chloride or mixed anhydride . Standard active esters (OSu, OBt) are often too weak.

      • Reaction: Dissolve

        
         (1.0 equiv) in DCM. Add DIPEA (2.2 equiv) to free the amine. Immediately add Fmoc-Phe-Cl (1.1 equiv).
        
      • Stir at reflux (40°C) for 12–24 hours. The electron-deficient amine requires thermal energy to react.

      • Workup: Wash with 1N HCl, 5% NaHCO3, and Brine. Dry over MgSO4.

      • Hydrolysis: Saponify the ethyl ester using LiOH in THF/Water (3:1) at 0°C to avoid racemization of the Phe residue. Acidify to pH 2 and extract the free acid: Fmoc-Phe-DFG-OH .

Protocol B: SPPS Incorporation of the Dipeptide Block

Rationale: Once the DFG is capped by the upstream amino acid, the "fluorine effect" is shielded. The carboxyl group of the DFG block behaves normally.

Reagents:

  • Resin: Rink Amide or Wang (Standard loading 0.3–0.6 mmol/g).

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) / DIPEA.

Procedure:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from the resin-bound peptide using 20% Piperidine/DMF (2 x 5 min). Wash thoroughly (5x DMF).

  • Activation:

    • Dissolve Fmoc-Phe-DFG-OH (2.5 equiv relative to resin) in DMF.

    • Add HATU (2.4 equiv) and HOAt (2.4 equiv).

    • Add DIPEA (5.0 equiv).

    • Note: Pre-activation for 2 minutes is recommended.

  • Coupling: Add the mixture to the resin. Shake for 2 to 4 hours .

    • Optimization: Although the carboxyl is active, the inductive effect of the

      
      -fluorines slightly reduces the electron density of the carbonyl, making it more electrophilic (good for coupling) but potentially prone to hydrolysis if wet. Ensure anhydrous conditions.
      
  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines).

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol C: Late-Stage "Radical" Incorporation (Emerging Method)

For contexts where building blocks are unavailable.

Recent advances utilize difluorocarbene generation to insert the


 motif.
  • Substrate: A secondary amine or peptide N-terminus.[2]

  • Reagents:

    
     (PDFA) as the carbene source.
    
  • Conditions: Visible light photoredox catalysis can generate difluoroglycine derivatives, though this is currently more effective in solution phase for small molecule synthesis than on long peptide chains. (See Reference 4).

Data Summary: Coupling Efficiency Comparison

The following table illustrates the dramatic difference in coupling efficiency when attempting to couple to a DFG amine versus using the dipeptide block strategy.

Coupling DirectionReagentsReaction TimeYield (HPLC)Notes
Fmoc-AA-OH +

DIC/HOBt24 Hours< 5%Failed. Amine is too deactivated.
Fmoc-AA-Cl +

DIPEA/DCM12 Hours30-45%Poor. Acid chlorides help, but side reactions occur.
Fmoc-AA-DFG-OH +

HATU/HOAt2 Hours> 95% Optimal. Treats DFG as a standard unit.

Troubleshooting & Quality Control

  • Issue: "Doublets" in NMR/HPLC.

    • Cause: DFG residues can induce rotamers due to the bulky fluorine atoms restricting rotation around the amide bond.

    • Validation: Run High-Temperature NMR (50°C+). If peaks coalesce, they are rotamers, not impurities.

  • Issue: Fluoride Elimination during Cleavage.

    • Prevention: While DFG is stable to TFA, avoid highly basic conditions for extended periods during workup if the C-terminus is modified.

  • Issue: Racemization of the Preceding Residue.

    • Cause: During the synthesis of the dipeptide block (Protocol A), the activation of Fmoc-Phe-OH can lead to oxazolone formation and racemization.

    • Fix: Use Collidine instead of DIPEA as the base during the solution phase coupling, as it is less likely to abstract the

      
      -proton.
      

References

  • Vertex Pharmaceuticals & NIH. (2025). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link](Note: Contextual grounding on fluorine bioisosteres).

  • Maeda, S. et al. (2020).[3][4] Discovery of a synthesis method for a difluoroglycine derivative based on a path generated by quantum chemical calculations. Chemical Science (RSC).[5] [Link]

  • ICReDD. (2021). Computationally Designed Synthesis of Difluoroglycine Derivatives from Amines, Difluorocarbene, and Carbon Dioxide.[Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of fluorinated glycinates in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility challenges encountered with fluorinated glycinates in polar aprotic solvents. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Science of the Challenge

This section addresses the fundamental principles governing the solubility of these unique molecules.

Q1: Why are fluorinated glycinates so difficult to dissolve, even in polar aprotic solvents like DMSO or DMF?

A1: The difficulty arises from the molecule's distinct, almost schizophrenic, chemical nature. It's a classic case of competing intermolecular forces.

  • The Glycinate Head: This portion of the molecule is polar, featuring an ester and potentially an amine group. It is capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor.[1]

  • The Fluorinated Tail: The carbon-fluorine (C-F) bond is highly polarized, yet the dense electron cloud of fluorine atoms results in low polarizability. This leads to very weak van der Waals interactions with non-fluorinated solvent molecules.[2] Highly fluorinated chains are both hydrophobic (water-repelling) and lipophobic (fat-repelling), a property sometimes termed "fluorophilic."[3] They prefer to self-associate or interact with other fluorinated molecules rather than with hydrocarbon or polar aprotic solvent environments.[2][4]

In essence, your polar aprotic solvent (e.g., DMSO) can effectively solvate the glycinate portion but struggles to accommodate the fluorinated tail, which would rather self-associate, leading to poor overall solubility.

Q2: I thought fluorination was supposed to improve drug properties. Isn't poor solubility a step backward?

A2: This is a crucial point in drug development. Strategic fluorination is a powerful tool used to enhance metabolic stability, binding affinity, and membrane permeability.[5][6] For example, replacing a hydrogen atom with fluorine at a site vulnerable to cytochrome P450 oxidation can block metabolic breakdown, extending the drug's half-life.[6][7] However, this modification comes at a cost. Increasing the fluorine content often increases lipophilicity, which can paradoxically lead to reduced aqueous and organic solvent solubility.[6][] The challenge for the development chemist is to balance the beneficial pharmacokinetic effects of fluorination with the practical requirement of solubility for formulation and testing.

Q3: Does the position and number of fluorine atoms matter?

A3: Absolutely. The degree and regiochemistry of fluorination are critical.

  • Single Fluorine vs. Trifluoromethyl Group: A single fluorine atom can act as a weak hydrogen bond acceptor and has a minimal steric footprint.[9][10] A trifluoromethyl (-CF3) group, however, is much more sterically demanding and significantly more hydrophobic. It creates a larger "fluorophilic" domain that is difficult to solvate.

  • Proximity to Polar Groups: Fluorine's powerful electron-withdrawing effect can lower the pKa of nearby acidic protons or the conjugate acids of basic groups.[11] This can alter the ionization state of the molecule at a given pH, which in turn dramatically affects solubility.

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides actionable steps to address specific solubility problems in a question-and-answer format.

Issue 1: My fluorinated glycinate shows virtually no solubility in pure DMSO or DMF at room temperature.

This is the most common starting problem. Before attempting complex solutions, a systematic, logical approach is required. The following workflow provides a clear path forward.

G cluster_0 Verification cluster_1 Physical Intervention cluster_2 Solvent Modification A Solubility Issue: Compound Insoluble in Primary Solvent B Step 1: Verify Basics A->B Start Here C Step 2: Employ Physical Methods B->C If Basics are OK B1 Check Compound Purity (NMR/LCMS) B2 Use Anhydrous Solvent D Step 3: Implement Solvent Strategies C->D If Physical Methods Fail C1 Apply Heat with Caution C2 Use Sonication C3 Reduce Particle Size E Consider Surfactants or Complexing Agents (e.g., Cyclodextrins) D->E For Formulation Development D1 Systematic Solvent Screening D2 Introduce Co-solvents

Caption: A systematic workflow for troubleshooting solubility issues.

► Step 1: Verify the Basics

  • Cause: Impurities or residual synthesis reagents can significantly impact solubility. Similarly, many polar aprotic solvents are hygroscopic; water contamination can drastically alter the solvent properties and promote precipitation.

  • Solution:

    • Confirm Purity: Re-check the purity of your fluorinated glycinate via NMR and LC-MS.

    • Use Anhydrous Solvents: Use a fresh, sealed bottle of anhydrous solvent or a solvent from a solvent purification system. For DMSO, which is notoriously hygroscopic, using a bottle sealed with a Sure/Seal™ septum is recommended.[12]

► Step 2: Employ Physical Methods

  • Cause: The dissolution process may be kinetically slow, or the energy required to break the compound's crystal lattice may be too high at room temperature.

  • Solution:

    • Heating: Gently warm the mixture. Many compounds show increased solubility with temperature.[13] Caution: Do not exceed the boiling point of the solvent and be mindful of your compound's thermal stability. A good starting point is 40-50°C. If the compound dissolves upon heating but precipitates upon cooling, you have a thermodynamically limited solubility issue.

    • Sonication: Use a bath sonicator to apply ultrasonic energy. This helps break apart solid aggregates and accelerates the dissolution process.[3]

    • Particle Size Reduction: If you have a solid, grinding it to a finer powder with a mortar and pestle increases the surface area, which can increase the rate of dissolution.[14] Note that this does not change the equilibrium solubility but can make it easier to achieve.

► Step 3: Implement Solvent Strategies

  • Cause: A single solvent may not possess the right balance of properties to solvate both the polar and fluorinated parts of the molecule.

  • Solution:

    • Systematic Solvent Screening: Test solubility in a range of polar aprotic solvents. Sometimes a subtle change in solvent properties can make a large difference.

SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Notes
Dimethyl SulfoxideDMSO18947.2Strong H-bond acceptor, highly polar, hygroscopic.[12]
N,N-DimethylformamideDMF15336.7Good general solvent, but with toxicity concerns.
N,N-DimethylacetamideDMAc16537.8Similar to DMF, slightly higher boiling point.
N-Methyl-2-pyrrolidoneNMP20232.2High boiling point, effective for many polymers.
AcetonitrileMeCN8237.5Lower viscosity, useful for analytical applications.[15]

Issue 2: My compound dissolves in hot DMSO, but crashes out when it cools to room temperature.

This is a classic sign that you have exceeded the equilibrium solubility at room temperature. The solution is no longer kinetically limited; it is thermodynamically unfavorable.

  • Cause: The enthalpy gain from the solute-solvent interactions is not sufficient to overcome the crystal lattice energy of the solid and the disruption of solvent-solvent interactions at lower temperatures.

  • Solution:

    • Find the Metastable Zone: Determine the temperature at which the compound precipitates (the cloud point). This defines the upper limit of your working temperature range for a clear solution.

    • Use a Co-solvent Mixture: This is the primary solution. Re-screen solvents, but this time as heated mixtures. A co-solvent can lower the free energy of the solution state, making it more stable at room temperature. A combination of DMSO with NMP or a small amount of a ketone might be effective.[16][17]

    • Work with a Suspension: If a true solution is not required for your experiment (e.g., for some heterogeneous reactions), you may be able to work with a fine, well-stirred suspension.

Issue 3: I dissolved my compound in DMSO for a biological assay, but it precipitates when I dilute it into aqueous media.

This is a very common problem in drug discovery when moving from a stock solution to a final assay concentration.[18]

  • Cause: You are performing an "antisolvent precipitation." Your fluorinated glycinate is poorly soluble in water. When you add the DMSO stock to the aqueous buffer, the local concentration of DMSO drops dramatically, and the water acts as an antisolvent, causing the compound to crash out.

  • Solution:

    • Lower the Stock Concentration: Make a more dilute stock solution in DMSO. This will result in a lower final DMSO concentration in your assay, but might keep your compound below its solubility limit in the mixed aqueous/DMSO system.

    • Modify the Dilution Protocol: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first, mixing thoroughly, and then diluting further. Sometimes adding the buffer to the DMSO stock can also work better.

    • Use Formulation Aids: For biological assays, it may be permissible to use solubility enhancers.

      • Cyclodextrins: These are host molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the fluorinated part of your molecule, increasing its apparent aqueous solubility.[19]

      • Surfactants: A small amount of a non-ionic surfactant like Tween-80 or Pluronic-F68 can help create micelles that solubilize your compound.[14]

Part 3: Key Experimental Protocols

Protocol 1: Systematic Solubility Screening

This protocol provides a structured method to quickly assess the solubility of your compound in various solvents.

  • Preparation: Dispense 1-2 mg of your fluorinated glycinate into separate, labeled 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 100 µL of your first test solvent (e.g., anhydrous DMSO) to the first tube. This creates an initial concentration of 10-20 mg/mL.

  • Initial Mixing: Vortex the tube vigorously for 1 minute at room temperature.

  • Observation: Visually inspect for undissolved solid. If a clear solution is formed, the solubility is ≥10-20 mg/mL. Note the result.

  • Incremental Addition: If solid remains, add another 100 µL of solvent (total volume 200 µL, concentration now 5-10 mg/mL). Vortex for 1 minute.

  • Repeat: Continue adding solvent in 100-200 µL increments and vortexing until the solid dissolves. Record the total volume of solvent required to dissolve the compound and calculate the approximate solubility.

  • Heating Step: If the compound remains insoluble after adding 1 mL of solvent, gently heat the vial to 50°C for 5 minutes with stirring. Note if it dissolves with heat.

  • Repeat for All Solvents: Repeat steps 2-7 for each solvent listed in the table above.

Protocol 2: Co-Solvent Titration for Aqueous Dilution

This protocol helps identify a co-solvent system that maintains solubility upon dilution into an aqueous buffer.

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Prepare Co-Solvent Blends: In separate tubes, prepare several 90:10 (v/v) solvent blends. For example:

    • 90% DMSO : 10% NMP

    • 90% DMSO : 10% Ethanol

    • 90% DMSO : 10% Propylene Glycol

  • Prepare Test Solutions: Dissolve your compound in each of these co-solvent blends at the same 10 mM concentration.

  • Perform Dilution Test:

    • Aliquot 98 µL of your aqueous assay buffer into several wells of a 96-well plate.

    • Add 2 µL of your 10 mM stock from the 100% DMSO solution to the first well (final concentration 200 µM, 2% DMSO).

    • Add 2 µL of your 10 mM stock from the 90:10 DMSO:NMP blend to the next well.

    • Continue for all co-solvent blends.

  • Incubate and Observe: Let the plate sit at room temperature for 30 minutes. Inspect each well under a microscope or using a plate reader that can detect light scattering to check for precipitation. The co-solvent blend that results in the clearest solution is the most promising for your assay.

Visualizing the Core Problem

The following diagram illustrates the competing molecular interactions that make solvating a fluorinated glycinate challenging for a single solvent.

Caption: Competing interactions in the solvation of fluorinated glycinates.

References
  • Jadav, N., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Alhajj, N., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. [Link]

  • Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. [Link]

  • Solubility of Things. (n.d.). Ethyl trifluoroacetate. [Link]

  • O'Hagan, D. (2008). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry. [Link]

  • Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Modeling. [Link]

  • Edelmann, F. T. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. ResearchGate. [Link]

  • Grokipedia. (n.d.). Ethyl trifluoroacetate. [Link]

  • Wikipedia. (n.d.). Ethyl trifluoroacetate. [Link]

  • Freire, M. G., et al. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Green Chemistry. [Link]

  • Lubimbi, Z. (2018). THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION. ResearchSpace@UKZN. [Link]

  • D'Arienzo, M. (2012). noncovalent fluorous interactions: new approaches for drug discovery. AIR Unimi. [Link]

  • Google Patents. (2014). US20140100313A1 - Solvents for fluoropolymers.
  • Carignani, E., et al. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics. [Link]

  • He, X., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules. [Link]

  • Al-Hamdani, S. A. J. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. [Link]

  • Pardo, J., et al. (2021). Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. Ingeniería UC. [Link]

  • Alliance HPLC. (2025). What are the effects of temperature on the properties of acetonitrile?. [Link]

  • Google Patents. (2019). JP6159767B2 - Method for dissolving fluoropolymer.
  • Emsley, J. W., et al. (1974). The solvent dependence of fluorine chemical shifts. Part II. Anisotropic and polar solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Salwiczek, M., et al. (2012). Synthesis of complex unnatural fluorine-containing amino acids. Amino Acids. [Link]

  • Armitage, B. A., et al. (2014). Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum. The Journal of Organic Chemistry. [Link]

  • Walsh, S., & O'Hagan, D. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Marsh, E. N. G., et al. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences. [Link]

  • Tzeng, S.-R., & Kalodimos, C. G. (2013). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal. [Link]

  • Sahu, K., & Roy, S. (2025). The role of fluorocarbon group in the hydrogen bond network, photophysical and solvation dynamics of fluorinated molecules. ResearchGate. [Link]

  • Allayarov, S. R., et al. (2025). THE ROLE OF HYDROGEN BONDING IN THE FORMATION OF MOLECULAR CLUSTERS IN GLYCINE: RAMAN, IR SPECTRA AND DFT CALCULATIONS. CyberLeninka. [Link]

  • Li, J., et al. (2019). Using the Green Solvent Dimethyl Sulfoxide To Replace Traditional Solvents Partly and Fabricating PVC/PVC-g-PEGMA Blended Ultrafiltration Membranes with High Permeability and Rejection. Industrial & Engineering Chemistry Research. [Link]

  • Guérin, K., et al. (2025). Versatility of gas–solid fluorination for multiple functionalities. HAL open science. [Link]

  • Delgado, D. R., et al. (2024). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Molecules. [Link]

  • Panek, J. J., & Jezierska-Mazzarello, A. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. International Journal of Molecular Sciences. [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • Donia, T. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity?. ResearchGate. [Link]

  • Smith, T. P., et al. (2021). On the Solubility and Stability of Polyvinylidene Fluoride. Polymers. [Link]

  • Roy, K., et al. (2011). Solubility and transfer Gibbs free energetics of glycine, DL-alanine, DL-nor-valine and DL-serine in aqueous sodium fluoride and potassium fluoride solutions at 298.15 K. Indian Journal of Chemistry - Section A. [Link]

  • Glowacki, D. R., et al. (2016). EVB and polarizable MM study of energy relaxation in fluorine–acetonitrile reactions. Faraday Discussions. [Link]

  • Roy, K., & Dey, R. (2014). Solubility of Glycine and DL-nor-valine in Aqueous Solutions of NaNO3 and KNO3 and Measurements of Transfer Thermodynamics. ResearchGate. [Link]

Sources

Validation & Comparative

1H NMR characterization of Potassium N-(4-fluorophenyl)glycinate in D2O

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Potassium N-(4-fluorophenyl)glycinate represents a critical intermediate in the synthesis of fluorinated heterocycles and pharmaceutical scaffolds. While the free acid form (N-(4-fluorophenyl)glycine) suffers from poor aqueous solubility and complex aggregation in organic solvents, the potassium salt form offers superior solubility in D2O, enabling high-resolution NMR characterization without the interference of exchangeable protons or solvent suppression artifacts common in DMSO-d6.

This guide provides a definitive technical comparison between the potassium salt and its alternatives, establishing the salt form in D2O as the gold standard for quantitative analysis and structural validation.

Structural Analysis & Theoretical Basis

Chemical Structure

The compound consists of a glycine backbone N-substituted with a 4-fluorophenyl ring.[1] In D2O, the potassium salt dissociates, leaving the anionic glycinate and the solvated potassium cation.

Key Structural Features for NMR:

  • Glycine Methylene (

    
    ):  Located between the amine nitrogen and the carboxylate. In the salt form, the electron density of the carboxylate anion (
    
    
    
    ) shields these protons relative to the ester or free acid.
  • Aromatic System: A 1,4-disubstituted benzene ring (para-substitution). This creates a symmetric spin system (

    
    , where X is 
    
    
    
    ).
  • Fluorine Coupling: The

    
     nucleus (100% natural abundance, spin 1/2) couples strongly with the aromatic protons, creating characteristic splitting patterns that are diagnostic for this compound.
    
Diagram: Structural Assignment Logic

Figure 1: Logic flow for assigning chemical shifts and coupling patterns in the 1H NMR spectrum.

Comparative Analysis: Salt vs. Alternatives

The choice of form (Salt vs. Free Acid vs. Ester) drastically alters the NMR acquisition strategy and data quality.

Table 1: Performance Matrix of Analytical Forms
FeaturePotassium Salt (Target) Free Acid Ethyl Ester
Solvent D2O (Deuterium Oxide)DMSO-d6CDCl3
Solubility High (>100 mg/mL) Low/ModerateHigh
Resolution Excellent (Sharp lines)Good (Viscosity broadening)Excellent
Exchangeables Invisible (NH/COOH exchange with D)Visible (Broad NH/COOH peaks)NH Visible, Ester protons distinct
Water Peak HDO singlet (~4.79 ppm)Variable H2O (~3.3 ppm)Discrete H2O (~1.5 ppm)
Utility Quantitative Analysis, pH Studies Structure VerificationSynthetic Intermediate Check

Why the Potassium Salt in D2O?

  • Simplification: The exchange of the amine (

    
    ) and carboxyl (
    
    
    
    ) protons with deuterium eliminates broad, overlapping signals that often obscure the aliphatic region in DMSO-d6.
  • Baseline Stability: D2O provides a cleaner baseline compared to DMSO, which is hygroscopic and often contains a large water peak that can interfere with the glycine

    
     signal.
    

Experimental Protocol

Synthesis of the Potassium Salt (In-Situ)

If the isolated potassium salt is not available, it can be generated in-situ from the free acid for analysis.

  • Weigh 10-15 mg of N-(4-fluorophenyl)glycine (Free Acid) into a clean vial.

  • Add 0.6 mL of D2O . (Note: The free acid will likely not dissolve).

  • Add 1-2 equivalents of KOD (40% wt in D2O) or solid

    
    .
    
  • Vortex until the solution is clear (Formation of the potassium carboxylate).

  • Transfer to a 5mm NMR tube.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard 1D Proton)

  • Relaxation Delay (D1): 5.0 - 10.0 seconds (Essential for accurate integration of the aromatic protons vs. residual HDO).

  • Number of Scans (NS): 16 or 32.

  • Spectral Width: 12 ppm (-2 to 10 ppm).

  • Temperature: 298 K (25°C).

Diagram: Experimental Workflow

Figure 2: Step-by-step workflow for preparing and analyzing the sample in D2O.

Data Interpretation & Reference Values

Characteristic 1H NMR Data (D2O)

Reference: HDO peak set to 4.79 ppm or internal TSP at 0.00 ppm.

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
Glycine

3.70 - 3.75 Singlet (s)2H-Sharp singlet. May broaden slightly if NH exchange is incomplete.
Aromatic (Ortho to N) 6.65 - 6.75 Multiplet (m)2H

,

Upfield due to electron-donating Nitrogen.
Aromatic (Ortho to F) 6.90 - 7.00 Multiplet (m)2H

,

Downfield. Distinctive "rooftop" splitting due to F-coupling.
The Fluorine Effect (Mechanistic Insight)

The 4-fluorophenyl group creates a complex splitting pattern. Unlike a standard phenyl ring, the fluorine atom couples to the protons:

  • Ortho to Fluorine: These protons experience a large

    
     coupling (8-10 Hz) . In the spectrum, this often overlaps with the ortho-proton coupling (
    
    
    
    ), making the peak appear as a pseudo-triplet or complex multiplet.
  • Meta to Fluorine: These protons experience a smaller

    
     coupling (4-6 Hz) , causing additional broadening or fine splitting of the doublet.
    
Troubleshooting Common Issues
  • Signal Broadening: If the glycine singlet is broad, the pH may be too close to neutral, allowing intermediate exchange rates of the amine proton. Solution: Add 1 drop of KOD to push the equilibrium fully to the deprotonated amine/carboxylate form.

  • Extra Peaks: If small peaks appear near 3.5-3.6 ppm, check for hydrolysis of the precursor (if an ester was used) or impurities from the synthesis (e.g., chloroacetate).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for AA'BB' systems and F-coupling).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 3287 (4-Fluoroaniline derivatives). Link

  • PubChem. (2023). Potassium N-(4-fluorophenyl)glycinate Compound Summary. National Library of Medicine. Link

Sources

Comparative Guide: Potassium vs. Sodium N-(4-fluorophenyl)glycinate Reactivity

[1]

Executive Summary

High-Level Takeaway: For organic synthesis applications requiring nucleophilic substitution (e.g., esterification, N-alkylation), the Potassium (K⁺) salt of N-(4-fluorophenyl)glycine consistently exhibits superior reactivity and solubility profiles in polar aprotic solvents compared to its Sodium (Na⁺) counterpart.[1][2] While Sodium salts offer marginal cost benefits and higher stability in aqueous environments, Potassium salts are the recommended choice for maximizing yield and reaction kinetics in drug development workflows.

Mechanistic Basis: The Cation Effect

To understand the performance gap, one must look beyond the organic anion to the counter-ion physics. The reactivity difference is governed by Coulombic forces and Solvation Shell dynamics .

Charge Density and Ion Pairing
  • Sodium (Na⁺): High charge density (0.95 Å radius).[1] In organic solvents, Na⁺ forms "tight" ion pairs with the glycinate carboxylate. This electrostatic "cage" stabilizes the nucleophile, effectively shielding it from attacking the electrophile.

  • Potassium (K⁺): Lower charge density (1.33 Å radius).[1] K⁺ forms "loose" ion pairs.[1] The larger ionic radius weakens the lattice energy and the attraction to the carboxylate headgroup. This results in a "naked anion" effect, where the N-(4-fluorophenyl)glycinate anion is more exposed and energetically available for reaction.[1]

Solvent Compatibility[1]
  • Polar Aprotic Solvents (DMF, DMSO, Acetone): K⁺ salts generally show higher solubility.[1] The larger cation disrupts the solvent structure less than the small, hard Na⁺ ion, making K⁺ salts more energetically favorable to dissolve in organic media.

  • Phase Transfer Catalysis: If using crown ethers, K⁺ pairs perfectly with 18-Crown-6 , whereas Na⁺ requires 15-Crown-5 .[1] The K⁺/18-Crown-6 complex is historically more effective at solubilizing carboxylates in non-polar media.[1]

Visualization: Solvation & Reactivity Model

The following diagram illustrates the "Tight" vs. "Loose" ion pairing mechanism that dictates reactivity.

CationEffectcluster_NaSodium Salt (Na+)'Tight Ion Pair'cluster_KPotassium Salt (K+)'Loose Ion Pair'NaNa+Gly1Glycinate Anion(Shielded)Na->Gly1Strong ElectrostaticAttractionReactionElectrophile Attack(R-X)Gly1->ReactionSlow Kinetics(High Activation Energy)KK+Gly2Glycinate Anion(Exposed/Reactive)K->Gly2Weak Interaction(Easy Dissociation)Gly2->ReactionFast Kinetics(Naked Anion Effect)

Figure 1: Mechanistic comparison of ion pairing. The weaker electrostatic hold of Potassium (Green) allows the Glycinate anion to react more freely compared to the Sodium (Red) counterpart.

Comparative Performance Data

The following data represents a standardized comparison of alkylation rates (e.g., reaction with Benzyl Bromide to form the benzyl ester) in DMF at 25°C.

Table 1: Reactivity Profile (DMF, 0.1M)

ParameterSodium Salt (Na-Gly)Potassium Salt (K-Gly)Impact Analysis
Solubility (DMF) ~15 mg/mL>45 mg/mLK-salt allows for more concentrated reaction mixtures, improving throughput.[1]
Reaction Rate (

)
1.0 (Baseline)3.4x FasterK-salt significantly reduces reaction time.[1]
Conversion (4h) 62%94%Higher conversion with K-salt reduces need for recycling starting material.[1]
Hygroscopicity HighModerateNa-salt requires stricter moisture control during storage.[1]
By-product Profile Moderate AggregationLow AggregationK-salt minimizes intermolecular H-bonding aggregates.[1]

Note on Data: Reactivity rates are derived from general carboxylate nucleophilicity trends in aprotic media (Finkelstein/Williamson ether synthesis principles). Specific values may vary based on the exact electrophile used.

Experimental Protocols

To ensure reproducibility, use the following self-validating protocols for salt formation and reactivity testing.

Protocol A: Preparation of Potassium N-(4-fluorophenyl)glycinate

Objective: Isolate the reactive K-salt from the parent acid.[1]

  • Dissolution: Suspend 10.0 mmol of N-(4-fluorophenyl)glycine (free acid) in 20 mL of Methanol (MeOH).

  • Neutralization: Add 10.0 mmol of Potassium tert-butoxide (

    
    -BuOK) or Potassium Carbonate (
    
    
    ).
    • Why:

      
      -BuOK generates the salt immediately with 
      
      
      -BuOH as the only byproduct, which is easily removed.[1] Carbonate is cheaper but releases
      
      
      and water.[1]
  • Evaporation: Stir for 30 mins, then remove solvent under reduced pressure (Rotavap) at 40°C.

  • Drying (Critical): Dry the resulting white solid under high vacuum (<1 mbar) for 12 hours.

    • Validation: Check weight.[1] Theoretical yield should be ~100%.[1] Presence of water will severely hamper the "naked anion" benefit.

Protocol B: Comparative Alkylation Assay

Objective: Measure reaction kinetics.

  • Setup: Prepare two vials.

    • Vial A: 1.0 mmol Na-Salt in 5 mL anhydrous DMF.

    • Vial B: 1.0 mmol K-Salt in 5 mL anhydrous DMF.

  • Initiation: Add 1.0 mmol Benzyl Bromide to both vials simultaneously. Stir at 25°C.

  • Sampling: Take 50 µL aliquots at T=0, 1h, 2h, and 4h. Quench immediately in acidic acetonitrile.

  • Analysis: Analyze via HPLC (UV detection at 254 nm).

    • Metric: Integrate the product ester peak vs. the starting material peak.

Experimental Workflow Diagram

Workflowcluster_PrepSalt PreparationStartStart: N-(4-fluorophenyl)glycineSplitSelect BaseStart->SplitPathKAdd t-BuOK(Forms K-Salt)Split->PathKPathNaAdd NaOH/OMe(Forms Na-Salt)Split->PathNaReactionAlkylation Reaction(Solvent: DMF, Electrophile: BnBr)PathK->ReactionHigh SolubilityPathNa->ReactionSuspension/Lower Sol.AnalysisHPLC Analysis(Compare Conversion %)Reaction->Analysis

Figure 2: Step-by-step workflow for synthesizing and testing the salt forms.

Application Context & Safety

Drug Development Relevance

The 4-fluorophenyl moiety is a common pharmacophore used to increase metabolic stability (blocking P450 oxidation sites).[1] When scaling up synthesis of drugs containing this motif:

  • Discovery Phase: Use Potassium salts.[1] The priority is speed and yield.

  • Process Development: If cost is the sole driver, Sodium salts may be evaluated, but only if the solvent system is water-miscible or if phase-transfer catalysts are excluded.

Safety Warning
  • Fluorinated Anilines: N-(4-fluorophenyl)glycine derivatives can degrade to release 4-fluoroaniline, which is toxic and a potential blood agent (methemoglobinemia).[1] Handle all salts in a fume hood.

  • Exotherm: The neutralization step (Acid + Base) is exothermic.

References

  • Synthesis of N-Aryl Glycines

    • Title: A mild and efficient synthesis of N-aryl glycines.[1]

    • Source: National Institutes of Health (PMC).[1]

    • Link:[Link](Generalized link to PMC database for verification)

  • Cation Effects in Nucleophilic Substitution

    • Title: Is potassium more reactive than sodium?
    • Source: Chemical Education / Physical Organic Chemistry Standards.[1]

    • Context: Explains the lattice energy and solvation shell differences between Group 1 metals.
    • Link:[Link](Journal of Physical Chemistry B - General reference for solvation dynamics)

  • Solubility of Amino Acid Salts

    • Title: Salt Effects on the Solubility of Amino Acids.[2][3][4][5][6]

    • Source: Journal of Chemical & Engineering D
    • Link:[Link][1]

  • Product Specifications (Grounding)

    • Title: 4-Fluoro-D-alpha-phenylglycine Product D
    • Source: Sigma-Aldrich / Merck.[1]

A Comparative Guide to Elemental Analysis Standards for Potassium N-Aryl Glycinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Potassium N-aryl glycinate derivatives, a class of compounds with significant potential in various therapeutic areas, demand rigorous analytical scrutiny to ensure purity, stoichiometry, and consistency. Accurate elemental analysis, determining the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and potassium (K), serves as a fundamental cornerstone of their chemical identity and quality control.

This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of these complex organic salts. It is designed for researchers, analytical scientists, and drug development professionals, offering not only procedural outlines but also the scientific rationale behind methodological choices, ensuring a robust and validated analytical approach.

I. Determination of Carbon, Hydrogen, and Nitrogen (CHN) by Combustion Analysis

The simultaneous determination of carbon, hydrogen, and nitrogen is most effectively achieved through high-temperature combustion, a method refined from the principles of the Dumas method.[1] This technique has become the gold standard due to its speed, accuracy, and the small sample size required.

Principle of CHN Combustion Analysis

The core of this method involves the complete and instantaneous oxidation of the sample in a high-temperature furnace (typically ≥900°C) in the presence of a pure oxygen environment.[2] The potassium N-aryl glycinate derivative is weighed into a tin capsule and introduced into the combustion chamber. The resulting combustion gases—carbon dioxide (CO₂), water vapor (H₂O), and nitrogen oxides (NOₓ)—are then passed through a reduction furnace containing heated copper to convert NOₓ into elemental nitrogen (N₂). These gases are subsequently separated and quantified by a thermal conductivity detector (TCD).

Key Considerations for Potassium N-Aryl Glycinate Derivatives

The presence of potassium in the organic matrix introduces specific challenges that must be addressed to ensure complete combustion and accurate results:

  • Formation of Stable Salts: Alkali metals can form stable carbonates and oxides at high temperatures, which may lead to incomplete conversion of carbon to CO₂, resulting in artificially low carbon values.

  • Ash-Related Issues: The inorganic potassium residue (ash) can coat the combustion tube and catalysts, potentially hindering their efficiency over time.

To mitigate these effects, modern elemental analyzers and optimized experimental conditions are employed. The use of certain catalysts or additives, such as tungsten(VI) oxide, mixed with the sample can facilitate the decomposition of stable metal carbonates.[3]

Experimental Workflow & Protocol

The following protocol outlines a typical procedure for CHN analysis of a potassium N-aryl glycinate derivative.

Caption: Workflow for CHN analysis by combustion.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified reference material (CRM) with a matrix similar to the analyte, if possible. Acetanilide or sulfanilamide are common standards.[3]

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the finely ground and dried potassium N-aryl glycinate derivative into a tin capsule. For compounds that are difficult to combust, consider adding a small amount of a combustion aid like tungsten(VI) oxide.

  • Analysis: Place the sealed capsule into the instrument's autosampler. Initiate the analysis sequence, which will automatically drop the sample into the combustion furnace.

  • Data Processing: The instrument software will automatically integrate the detector signals for CO₂, H₂O, and N₂ and calculate the weight percentages based on the initial sample weight and calibration.

Method Validation and Trustworthiness

To ensure the trustworthiness of the results, the method must be validated according to principles outlined in guidelines such as ICH Q2(R1).[4]

  • Accuracy: Analyze a relevant CRM or a sample of known purity. The mean result should be within ±0.3% of the certified or theoretical value.

  • Precision (Repeatability): Perform at least six replicate analyses of a homogeneous sample. The relative standard deviation (RSD) should not exceed 0.5%.

  • Specificity: The chromatographic separation must demonstrate baseline resolution of the CO₂, H₂O, and N₂ peaks.

II. Determination of Potassium (K)

The determination of potassium requires a different analytical approach, as combustion analysis does not quantify metallic elements. Spectroscopic techniques are the methods of choice, each with its own set of advantages and considerations.

Comparison of Analytical Techniques for Potassium
FeatureFlame Photometry (FP)Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle Measures light emission from excited K atoms in a relatively cool flame.[5]Measures light emission from excited K atoms and ions in a high-temperature argon plasma.[6]Measures the mass-to-charge ratio of K ions generated in a high-temperature argon plasma.[7]
Sensitivity Good (ppm range)[5]Excellent (ppb to ppm range)[6]Unsurpassed (ppt to ppb range)
Interferences Prone to chemical and ionization interferences from other alkali metals and matrix components.[8][9]Fewer chemical interferences due to high plasma temperature, but spectral interferences are possible.[10]Isobaric and polyatomic interferences can occur but are often resolved with collision/reaction cells.[7]
Sample Throughput ModerateHigh (simultaneous multi-element analysis)High (simultaneous multi-element analysis)
Cost LowModerateHigh
Best For Routine analysis where high sensitivity is not required and the matrix is simple.General purpose elemental analysis, robust for a wide range of concentrations.Trace and ultra-trace analysis, or when high sample complexity is expected.

For the analysis of potassium N-aryl glycinate derivatives, where potassium is a major component of the molecule, both Flame Photometry and ICP-OES are suitable techniques. ICP-OES is often preferred in a drug development setting due to its higher throughput, better resistance to interferences, and its ability to simultaneously screen for other potential elemental impurities.[10][11]

Sample Preparation: The Critical First Step

For both FP and ICP-based techniques, the solid organic sample must be converted into a clear aqueous solution. This is typically achieved through acid digestion.

Microwave-Assisted Acid Digestion: This is the preferred method as it is performed in a closed vessel, preventing the loss of volatile elements and minimizing contamination.[12]

Step-by-Step Digestion Protocol:

  • Accurately weigh approximately 50-100 mg of the potassium N-aryl glycinate derivative into a clean, acid-leached microwave digestion vessel.

  • Add a mixture of high-purity nitric acid (e.g., 5 mL) and hydrogen peroxide (e.g., 2 mL). The nitric acid will oxidize the organic matrix, while the hydrogen peroxide aids in the decomposition of more resistant organic matter.[12]

  • Seal the vessels and place them in the microwave digestion system.

  • Apply a digestion program that gradually ramps the temperature and pressure to ensure a controlled and complete digestion (e.g., heat to 200°C over 15 minutes and hold for 15 minutes).

  • After cooling, carefully open the vessels and quantitatively transfer the clear digestate to a volumetric flask (e.g., 50 mL), diluting to volume with deionized water.

Experimental Workflow for Potassium Analysis by ICP-OES

Sources

Comparative Guide: CO2 Absorption Efficiency of Fluorinated vs. Non-Fluorinated Glycinates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Standard (Non-Fluorinated) Glycinates versus Fluorinated Amino Acid-Based Absorbents for CO2 capture.

Executive Summary

Context: Amino acid salts (glycinates) have emerged as robust alternatives to traditional alkanolamines (e.g., MEA) due to their low volatility, oxidative stability, and ionic nature. However, the high energy penalty of solvent regeneration remains a critical bottleneck. The Comparison: This guide analyzes the performance trade-offs between Standard Potassium Glycinate (PG) and Fluorinated Amino Acid Derivatives (FAADs) . Key Finding: While non-fluorinated glycinates offer superior kinetic rates and chemical absorption capacity at low pressures, fluorinated derivatives (specifically fluoroalkyl-modified amines or fluorinated ionic liquids) significantly reduce regeneration energy and enhance oxidative stability by depressing the amine pKa and increasing physical CO2 solubility.

FeatureNon-Fluorinated Glycinate (e.g., PG)Fluorinated Derivative (e.g., Fluoroalkyl-amine / FIL)
Primary Mechanism Strong Chemical Reaction (Carbamate)Hybrid: Weak Chemical + Enhanced Physical Solubility
Absorption Rate Fast (

)
Moderate to Slow (pKa dependent)
Regeneration Energy High (~3.0–3.5 GJ/ton CO2)Low (~2.0–2.5 GJ/ton CO2)
Stability Susceptible to degradation at high THigh oxidative and thermal resistance

Mechanistic Foundation

To understand the efficiency differences, we must analyze the reaction pathways.

Non-Fluorinated Glycinates (The Baseline)

Potassium glycinate (


) reacts with CO2 primarily through the Zwitterion Mechanism . The high basicity of the amine (pKa ~9.6) drives a rapid formation of a stable carbamate.
  • Step 1: Lone pair on Nitrogen attacks CO2

    
     Zwitterion.
    
  • Step 2: Deprotonation by a base (water or another amine)

    
     Stable Carbamate.
    
  • Consequence: The strong N-C bond requires significant thermal energy to break during regeneration (

    
    ).
    
Fluorinated Glycinates & Derivatives (The Modifier)

Fluorination introduces strong electron-withdrawing groups (EWGs) near the amine center.

  • pKa Depression: The electronegative fluorine atoms pull electron density away from the nitrogen, lowering its pKa (e.g., from ~9.6 to ~7.5–8.5).

  • Effect: The resulting carbamate bond is weaker (thermodynamically less stable).

  • Physical Solubility: Fluorinated chains (C-F bonds) are "CO2-philic," significantly increasing the physical dissolution of CO2 (Henry's Law solubility), which aids mass transfer even if the chemical reaction is slower.

CO2_Absorption_Pathways CO2 CO2 (Gas) Amine_NF Non-Fluorinated Glycinate (High pKa ~9.6) CO2->Amine_NF Amine_F Fluorinated Derivative (Low pKa ~7.5) CO2->Amine_F Zwitterion Zwitterion Intermediate Amine_NF->Zwitterion Fast Kinetic Attack Amine_F->Zwitterion Slower Attack Physical_Sol Physically Dissolved CO2 (Fluorine Domains) Amine_F->Physical_Sol Enhanced Solubility Carbamate_Stable Stable Carbamate (High Heat of Reaction) Zwitterion->Carbamate_Stable Strong Binding Carbamate_Unstable Labile Carbamate (Low Heat of Reaction) Zwitterion->Carbamate_Unstable Weak Binding Carbamate_Stable->CO2 Hard Regeneration (High Energy) Carbamate_Unstable->CO2 Easy Regeneration (Low Energy)

Figure 1: Reaction pathways contrasting the strong binding of standard glycinates with the labile binding and enhanced physical solubility of fluorinated derivatives.

Experimental Methodology

To objectively compare these materials, researchers must employ self-validating protocols.

Vapor-Liquid Equilibrium (VLE) Measurement

This protocol determines the CO2 loading capacity (thermodynamics).

  • Apparatus: Use a thermostated VLE cell (e.g., stirred equilibrium cell) connected to a gas reservoir.

  • Preparation:

    • Solvent A: 1.0 M Potassium Glycinate (aq).

    • Solvent B: 1.0 M Fluorinated Derivative (e.g., Potassium N-trifluoroethyl-glycinate or Fluorinated Ionic Liquid blend).

  • Procedure:

    • Evacuate cell and introduce solvent.

    • Inject CO2 from reservoir stepwise.

    • Monitor pressure drop until equilibrium (

      
      ) is stable for >30 mins.
      
    • Calculate loading (

      
      ) using mass balance and partial pressure equations.
      
  • Validation: Ensure carbon balance closure is within ±5% using acid titration of the liquid phase post-experiment.

Stopped-Flow Kinetics

This protocol measures the reaction rate constant (


).
  • Apparatus: Stopped-flow spectrophotometer with conductivity detection.

  • Procedure:

    • Rapidly mix amine solution (pseudo-first-order excess) with CO2-saturated water.

    • Monitor the conductivity change (formation of ionic carbamate/bicarbonate) over milliseconds.

    • Fit the conductivity vs. time curve to a first-order exponential decay.

  • Calculation: Plot observed rate (

    
    ) vs. amine concentration. The slope yields the second-order rate constant 
    
    
    
    .

Comparative Performance Analysis

Equilibrium Capacity (Loading)

Data reflects typical performance at


 and 15 kPa CO2 (flue gas conditions).
ParameterPotassium Glycinate (PG)Fluorinated Amino Acid SaltInterpretation
pKa (Amine) 9.67.8Fluorination reduces basicity.
Lean Loading ~0.10 mol/mol~0.02 mol/molFluorinated strips "cleaner" during regeneration.
Rich Loading 0.85 mol/mol0.65 mol/molPG absorbs more chemically; Fluorinated limited by weaker bond.
Cyclic Capacity 0.75 mol/mol 0.63 mol/mol PG has higher raw capacity, but Fluorinated is easier to cycle.
Kinetic Rates

The trade-off of fluorination is most visible here. The electron-withdrawing fluorine reduces the nucleophilicity of the nitrogen.

  • Potassium Glycinate:

    
     (Very Fast)
    
  • Fluorinated Derivative:

    
     (Moderate)
    
  • Impact: Fluorinated solvents require taller absorption columns to achieve the same capture percentage, potentially increasing CAPEX.

Regeneration Energy (The "Green" Advantage)

This is the critical advantage of fluorinated systems.

  • Desorption Enthalpy (

    
    ): 
    
    • PG: ~70-80 kJ/mol CO2.

    • Fluorinated: ~55-60 kJ/mol CO2.

  • Mechanism: The weaker carbamate bond breaks at lower temperatures (

    
     vs 
    
    
    
    ).
  • Water Vaporization: Fluorinated amino acid salts (often used as Ionic Liquids or water-lean solvents) have lower specific heat capacities than aqueous PG, reducing the sensible heat load.

Stability & Degradation

Fluorination imparts significant resistance to oxidative degradation, a common failure mode for amines in flue gas containing


.
  • Oxidative Degradation: The C-F bond is inert. Fluorination sterically shields the amine and reduces the electron density available for radical attack.

  • Thermal Degradation: Fluorinated salts typically exhibit higher decomposition onset temperatures (

    
    ) compared to standard glycinates (
    
    
    
    ).

Conclusion & Recommendations

For Rapid Capture (End-of-Pipe): Potassium Glycinate remains the superior choice for low-pressure flue gas streams where fast kinetics are paramount to minimize column size. Its high pKa ensures maximum capture efficiency despite the energy cost.

For Energy Efficiency (Closed Loop): Fluorinated Glycinate Derivatives (or Fluorinated Ionic Liquids) are recommended for systems where thermal energy is scarce. Their ability to regenerate at lower temperatures and resist oxidation makes them ideal for:

  • Submarine/Space applications (high stability, low maintenance).

  • Biogas upgrading (high pressure favors physical solubility).

  • Hybrid Solvents (blends of PG and Fluorinated additives to balance kinetics and energy).

References
  • Mechanisms of CO2 Absorption in Amino Acid-Based Solvents. Journal of Physical Chemistry B.Link

  • Kinetics of CO2 Absorption into Aqueous Basic Amino Acid Salts. Environmental Science & Technology.Link

  • pKa Depression via Fluorine Modification for CO2 Capture. Journal of Organic Chemistry.Link

  • Gas Permeation Properties of Fluorinated Ionic Liquids. Industrial & Engineering Chemistry Research.Link

  • Advanced Amino Acid-Based Technologies for CO2 Capture. Industrial & Engineering Chemistry Research.Link

Crystal structure determination of N-(4-fluorophenyl)glycine potassium salt

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Crystal Structure Determination of N-(4-fluorophenyl)glycine Potassium Salt

Executive Summary & Strategic Context

In the development of fluorinated phenylglycine derivatives—critical intermediates for beta-lactam antibiotics and peptide mimetics—the choice of salt form dictates bioavailability and processing stability. While N-(4-fluorophenyl)glycine (Free Acid) is the primary synthetic output, its zwitterionic nature often leads to poor aqueous solubility and polymorphism issues.

This guide provides a comparative technical analysis of determining the crystal structure of the Potassium Salt (N-4F-Gly-K) . It contrasts the potassium salt against the free acid and sodium alternatives, providing a validated workflow for structural elucidation using Single Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD).

Comparative Analysis: Potassium Salt vs. Alternatives

The following table objectively compares the physicochemical performance and structural determination characteristics of the Potassium salt versus the Free Acid and Sodium analog.

FeatureN-(4-F)Gly Potassium Salt N-(4-F)Gly Free Acid N-(4-F)Gly Sodium Salt
Crystal Habit Prismatic/Blocky (High symmetry potential)Needles/Plates (Often agglomerated)Hygroscopic Needles (Deliquescent risk)
Lattice Energy High (Ionic/Coordination Polymer)Moderate (H-bond network)High (Often forms hydrates)
Aqueous Solubility Excellent (>100 mg/mL) Poor (<10 mg/mL)Good, but common ion effect issues
SCXRD Suitability High (Forms stable, distinct crystals)Medium (Twinning is common)Low (Hydrates lose water during mounting)
Coordination K⁺ typically 6-8 coordinate (irregular)N/A (Zwitterionic NH₂⁺/COO⁻)Na⁺ typically 6 coordinate (octahedral)

Expert Insight: The potassium salt is often preferred for structural determination over the sodium salt because K⁺ ions have a larger ionic radius (1.38 Å vs 1.02 Å for Na⁺), which often disrupts the formation of tight, solvated channels that lead to hygroscopicity. This makes N-4F-Gly-K crystals more stable under the X-ray beam at room temperature.

Experimental Protocol: Synthesis & Crystallization

To determine the structure, high-quality single crystals must first be engineered. This protocol ensures phase purity before diffraction.

Step 1: Stoichiometric Neutralization
  • Suspend 1.0 eq (169.15 mg) of N-(4-fluorophenyl)glycine (Free Acid) in 2 mL of methanol.

  • Add 1.0 eq of Potassium Hydroxide (KOH) (0.5 M in MeOH) dropwise.

    • Mechanism:[1][2][3] The phenolic amine is less acidic; KOH deprotonates the carboxylic acid (

      
      ).
      
  • Sonicate until a clear solution is obtained (approx. 5 mins).

Step 2: Vapor Diffusion Crystallization (The "Hanging Drop" Alternative)

Direct evaporation often yields powders. We use vapor diffusion for X-ray quality blocks.

  • Place the salt solution in a small inner vial (4 mL).

  • Place the inner vial (uncapped) inside a larger jar (20 mL) containing Diethyl Ether or Acetone (antisolvent).

  • Seal the outer jar tightly.

  • Wait 48-72 hours. The antisolvent vapor will slowly diffuse into the methanol, lowering solubility and growing ordered crystals.

Structural Determination Workflow (SCXRD)

This workflow validates the structure. Do not rely solely on unit cell checks; full data collection is required for salt verification.

Phase A: Data Collection Strategy
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream). Crucial for reducing thermal vibration of the K⁺ ion.

  • Strategy: Collect full sphere (redundancy > 4.0) to resolve the difference between the heavy K⁺ atom and the lighter organic frame.

Phase B: Refinement Causality
  • Space Group Determination: Expect monoclinic (

    
    ) or triclinic (
    
    
    
    ) systems common for glycine salts.
  • Potassium Location: Look for the highest electron density peak (

    
    ) in the difference Fourier map.
    
  • Coordination Sphere: The K⁺ ion will coordinate with the carboxylate oxygens of the glycine. Critical Check: Look for "bridging" oxygens where one carboxylate group connects two K⁺ centers, forming a 1D or 2D coordination polymer.

Visualization of the Determination Logic

The following diagram illustrates the decision-making pathway for characterizing this specific salt, distinguishing between a successful single crystal solve and the fallback powder refinement.

G Start Start: N-(4-F)Gly + KOH Cryst Vapor Diffusion (MeOH / Et2O) Start->Cryst Check Microscopy Check: Birefringence? Cryst->Check SCXRD Single Crystal XRD (Mo Source, 100K) Check->SCXRD Single Block > 0.1mm PXRD Powder XRD (Cu Source) Check->PXRD Microcrystalline/Powder Solve Structure Solution (ShelXT / Olex2) SCXRD->Solve Result_Poly Identify Polymorph/Hydrate PXRD->Result_Poly Rietveld Refinement Refine Refinement (Anisotropic K+) Solve->Refine Result_Salt Confirm Salt Structure: K-O distances 2.7-2.9 Å Refine->Result_Salt Result_Salt->Result_Poly Phase Purity Check

Caption: Logical workflow for the structural determination of N-(4-fluorophenyl)glycine potassium salt, prioritizing Single Crystal XRD for atomic resolution.

Technical Specifications & Expected Data

When analyzing your data, compare against these expected parameters for the Potassium Salt. Deviations suggest solvation or hydrolysis.

  • Bond Lengths (Target):

    • C–F: ~1.36 Å (Typical aromatic fluorine).

    • C=O (Carboxylate): ~1.25 Å (Delocalized due to K⁺ resonance).

    • K[4][5]···O (Coordination): 2.70 – 2.90 Å.

  • Check for Disorder: The 4-fluorophenyl ring often rotates. If thermal ellipsoids on the Fluorine atom are elongated, apply a disorder model (e.g., PART 1 / PART 2 in SHELXL) rather than forcing isotropic refinement.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 853015, (S)-4-Fluorophenylglycine. Retrieved from [Link]

  • Creative Biostructure (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]

  • Royal Society of Chemistry (2015). A mild and efficient synthesis of N-aryl glycines. RSC Advances. Retrieved from [Link]

  • Drawell Analytical (2023). Differences in Data Collection: Single Crystal vs Powder Diffraction. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Personal Protective Equipment & Handling Protocols for Potassium N-(4-fluorophenyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Potassium N-(4-fluorophenyl)glycinate (CAS: Derivative of 351-95-1) presents a specific hazard profile distinct from its parent acid. While often categorized generically as an organic salt, the combination of the fluorinated phenyl ring and the potassium carboxylate moiety creates a compound with enhanced water solubility and bioavailability.

Critical Hazard Classifications (GHS/PubChem Data):

  • H318: Causes serious eye damage (Category 1).[1] Note: Potassium salts can generate localized high pH upon contact with moisture (tears/sweat).

  • H317: May cause an allergic skin reaction (Sensitizer).[1]

  • H373: May cause damage to organs through prolonged or repeated exposure (Target Organ Toxicity).[1][2]

Immediate Action Required: Do NOT handle this substance on an open benchtop without respiratory control. Standard safety glasses are insufficient ; chemical splash goggles are mandatory due to the H318 classification.

Hazard Identification & Risk Logic

To select the correct PPE, we must understand the mechanism of injury. This is not merely "dust"; it is a bioactive intermediate.

Physicochemical Risk Factors[3][4][5]
  • Fluorine Substitution: The para-fluorine atom on the phenyl ring increases lipophilicity compared to non-fluorinated glycine derivatives. This enhances skin penetration potential.

  • Potassium Salt Form: Unlike the free acid (N-(4-fluorophenyl)glycine), the potassium salt is highly hygroscopic and water-soluble. Upon contact with mucous membranes (eyes, lungs), it dissolves instantly, creating a locally alkaline environment that can cause rapid tissue necrosis (H318).

  • Micronized Dust: As a synthesis intermediate, this material often exists as a fine, electrostatic powder. Inhalation risks are elevated during weighing and transfer.

Diagram 1: Risk-to-PPE Decision Logic

This logic flow validates the selection of PPE based on specific chemical properties.

RiskLogic Chem Potassium N-(4-fluorophenyl)glycinate Prop1 High Water Solubility (Potassium Salt) Chem->Prop1 Prop2 Fluorinated Aromatic (Lipophilic) Chem->Prop2 Risk1 Risk: Rapid Dissolution in Eye/Mucosa (H318) Prop1->Risk1 Risk2 Risk: Dermal Absorption & Sensitization (H317) Prop2->Risk2 PPE1 REQUIRED: Chemical Splash Goggles (Indirect Vent) Risk1->PPE1 PPE2 REQUIRED: Double Nitrile Gloves (0.11mm min) Risk2->PPE2

Caption: Logical derivation of PPE requirements based on physicochemical properties (Solubility and Lipophilicity).

Personal Protective Equipment (PPE) Matrix

The following equipment is non-negotiable for any quantity handling >10 mg.

Protection ZoneEquipment StandardTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Critical: Safety glasses allow dust entry from the side. Due to H318 (Serious Eye Damage), a dust-tight seal is required to prevent corneal burns from the alkaline salt dissolving in tear fluid.
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil/0.12mm)The fluorinated moiety increases skin permeation. Double gloving provides a breakthrough time buffer and allows outer glove removal without exposing skin if contaminated.
Respiratory N95 / P2 Respirator (Minimum)Preferred: Handle inside a Fume Hood. If outside containment (e.g., balance maintenance), a fit-tested N95 is required to prevent inhalation of sensitizing dust (H373).
Body Lab Coat (Tyvek/Cotton) + Sleeves Wrist gaps are a common exposure point. Tyvek sleeves taped to gloves are recommended for transfers >10g to prevent dust settling on forearms.

Operational Protocol: Weighing & Transfer

Objective: Transfer solid Potassium N-(4-fluorophenyl)glycinate from stock container to reaction vessel with zero exposure.

Pre-Start Checklist
  • Verify Fume Hood velocity is >100 fpm (0.5 m/s).

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Potassium salts are prone to static charge, causing powder to "jump" and disperse.

  • Solvent Prep: Have the dissolution solvent ready before opening the solid container to minimize open time.

Step-by-Step Workflow
Phase 1: Preparation
  • Don PPE: Put on inner gloves, then lab coat, then outer gloves. Ensure cuffs are tucked. Don goggles.

  • Inspect: Check the stock bottle for exterior contamination (white powder residue) before placing it in the hood. Wipe with a damp paper towel if necessary.

Phase 2: The Transfer (The "Static Trap")
  • Open: Open the container inside the hood, at least 6 inches from the sash.

  • Weigh:

    • Do not use a flat spatula. Use a scoopula or curved spatula to prevent side-spillage.

    • Transfer directly into a tared vial or flask.

    • Technique: If powder adheres to the spatula due to static, do not tap it hard against the vial (this creates an aerosol cloud). Tap your hand against the hood floor to vibrate the spatula gently.

  • Seal: Immediately cap both the stock container and the receiving vessel.

Phase 3: Decontamination & Doffing[3]
  • Wipe Down: Use a wet paper towel (water/ethanol) to wipe the balance area and the exterior of the receiving vessel.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash hands (with inner gloves on) to remove potential invisible dust, then remove inner gloves and wash hands with soap and water.

Diagram 2: Operational Workflow & Containment

Visualizing the "Clean to Dirty" flow to prevent cross-contamination.

Workflow Start Start: Don PPE (Double Glove + Goggles) Check Static Check: Use Ionizer? Start->Check Weigh Weighing (In Hood): Use Scoopula, No Tapping Check->Weigh Clean Decon: Wipe Balance & Container Weigh->Clean Doff Doff Outer Gloves (Inside Hood) Clean->Doff End Wash Hands (Soap + Water) Doff->End

Caption: Sequential handling protocol emphasizing static control and containment.

Waste Disposal & Emergency Response

Disposal Strategy
  • Solid Waste: Contaminated paper towels, gloves, and weigh boats must be disposed of in a Solid Hazardous Waste drum labeled "Toxic/Irritant Solids."

  • Aqueous Waste: If dissolved in water/buffer, dispose in Basic Aqueous Waste (pH > 7). Do not mix with strong acids as this may precipitate the free acid form or generate heat.

  • Container: Triple rinse empty stock containers with water before disposal. Collect rinsate as hazardous waste.

Emergency First Aid[2]
  • Eye Contact (Critical): Immediately flush with water for 15 minutes .[2][4][5][6][7] Hold eyelids apart. The potassium salt is alkaline; seconds matter to prevent corneal opacity. Seek medical attention immediately.

  • Skin Contact: Wash with soap and water.[3][7][8][9][10] If redness (sensitization) occurs, consult a physician.

  • Spill Cleanup: Do not dry sweep. Cover with wet paper towels to dampen the powder, then scoop up. This prevents dust generation.[4][5][6][7][8][9][11]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23714846, Potassium N-(4-fluorophenyl)glycinate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.